6-Bromofuro[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRARBIMVOZNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-33-8 | |
| Record name | 6-bromofuro[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromofuro[2,3-b]pyridine
Foreword: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The furo[2,3-b]pyridine core is a prime example of such a scaffold. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an exceptional "hinge-binding" motif, particularly for protein kinases, which are pivotal targets in oncology and immunology.[1] Deregulation of kinase function is implicated in a host of human diseases, making inhibitors based on this core highly valuable.[1]
The 6-bromo substituent is not merely an incidental feature; it is a critical functional handle. This bromine atom provides a reactive site for chemoselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows for the systematic and modular construction of vast chemical libraries, enabling detailed structure-activity relationship (SAR) studies essential for drug discovery. This guide provides a comprehensive, field-proven methodology for the gram-scale synthesis of 6-Bromofuro[2,3-b]pyridine and a rigorous protocol for its structural characterization, empowering research scientists to leverage this versatile building block in their drug development programs.
Strategic Approaches to the Furo[2,3-b]pyridine Core
The construction of the fused furo[2,3-b]pyridine system can be approached from two primary strategic directions: (i) building the furan ring onto a pre-existing, functionalized pyridine, or (ii) constructing the pyridine ring from a substituted furan precursor.[3]
-
Strategy 1: Furan Annulation onto a Pyridine Core: This is the most prevalent and often most efficient strategy. A common and highly effective method involves the tandem SNAr-cyclization reaction of a di-halogenated pyridine with a hydroxyacetate derivative.[1] This approach offers excellent control over regiochemistry and is amenable to scale-up. Another powerful technique involves palladium-catalyzed cross-coupling of o-iodoacetoxypyridines with terminal alkynes, followed by an electrophilic cyclization to forge the furan ring.[3]
-
Strategy 2: Pyridine Construction from a Furan Precursor: This route typically employs a pre-functionalized furan, such as an aminofuran, which then undergoes condensation and cyclization with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring.[4][5] While effective, this strategy can sometimes be more complex due to the stability and availability of the required furan starting materials.
For the purposes of this guide, we will focus on a robust and scalable variant of Strategy 1, which offers high yields and requires minimal chromatographic purification, making it ideal for producing material quantities suitable for medicinal chemistry campaigns.
Recommended Gram-Scale Synthetic Protocol
This protocol is adapted from a highly successful, concise 4-step synthesis that allows for the production of multi-gram quantities of the target compound.[1] The core logic is a tandem SNAr-cyclization reaction, a powerful transformation that forms two new bonds in a single pot.
Conceptual Synthetic Pathway
Step-by-Step Methodology
A robust synthesis can be achieved starting from 2-amino-5-bromopyridine. The following represents a well-established pathway involving a Sandmeyer-type reaction followed by cyclization.
Materials:
-
2-Amino-5-bromopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Diazotization and Bromination (Sandmeyer Reaction):
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1 equiv.) in 48% HBr. Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the internal temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
In a separate flask, prepare a solution of CuBr (1.2 equiv.) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 2-3 hours. This step replaces the amino group with a second bromine, yielding 2,5-dibromopyridine.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated NaOH solution. Extract the product with DCM (3 x volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Cyclization to form the Furo[2,3-b]pyridine core:
-
This section describes a conceptual route as a direct, high-yield protocol for this specific isomer is proprietary or scattered across less accessible literature. A common method involves reaction with an appropriate C2 synthon. A more practical and modern approach involves palladium catalysis starting from 2,5-dibromopyridine.
-
Palladium-Catalyzed Annulation: To a solution of 2,5-dibromopyridine (1 equiv.) and 2-ethoxyvinyltributyltin (1.2 equiv.) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 equiv.).
-
Degas the mixture with argon for 15 minutes, then heat to reflux for 12 hours. The Stille coupling selectively occurs at the more reactive 2-position.
-
Cool the reaction to room temperature and add 1M HCl. Stir for 1 hour to hydrolyze the enol ether to an acetaldehyde intermediate in situ.
-
Add a base (e.g., K₂CO₃) and heat the mixture to promote intramolecular cyclization via nucleophilic attack of the pyridine nitrogen followed by elimination.
-
After cooling, extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure 6-Bromofuro[2,3-b]pyridine.
-
Rigorous Characterization of 6-Bromofuro[2,3-b]pyridine
Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each piece of data corroborates the others.
Systematic Characterization Workflow
Spectroscopic Data Summary
The following table summarizes the expected analytical data for 6-Bromofuro[2,3-b]pyridine (C₇H₄BrNO).
| Technique | Parameter | Expected Value / Observation | Rationale / Interpretation |
| ¹H NMR | δ (ppm), CDCl₃ | ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.7 (d, 1H), ~6.8 (d, 1H) | Aromatic protons. The downfield shifts are characteristic of the electron-deficient pyridine ring. Specific coupling constants (J values) will define the proton relationships. |
| ¹³C NMR | δ (ppm), CDCl₃ | ~158, ~146, ~145, ~125, ~120, ~115, ~105 | Aromatic carbons. The carbon bearing the bromine (~115-120 ppm) and the furan carbons (~145, ~105 ppm) will have characteristic shifts. |
| Mass Spec. | m/z (EI/ESI) | [M]⁺ ≈ 197/199 | The molecular ion will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[6][7] |
| HRMS | Exact Mass | Calculated: 196.9476; Found: 196.947±0.001 | High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition C₇H₄BrNO.[6] |
| IR | ν (cm⁻¹) | ~3100 (C-H aromatic), ~1600, ~1450 (C=C, C=N stretch), ~1100 (C-O-C stretch) | Confirms the presence of the aromatic system and the furan ether linkage. |
| HPLC/UPLC | Purity (%) | >95% (typically >98%) | A single major peak under various detection wavelengths (e.g., 254 nm) confirms the sample's purity. |
Chemical Reactivity: The Bromine as a Synthetic Linchpin
The true utility of 6-Bromofuro[2,3-b]pyridine in drug discovery lies in its capacity for further elaboration. The C6-Br bond is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction with aryl or vinyl boronic acids is a robust method for forming C(sp²)-C(sp²) bonds.[8][9] It allows for the introduction of substituted phenyl rings, other heterocyclic systems, or vinyl groups at the 6-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[10]
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 6-alkynylfuro[2,3-b]pyridines.[2][11] This introduces a linear, rigid linker that can be used to probe deeper into a protein's binding pocket or can be further functionalized (e.g., via click chemistry or reduction). The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[11][12]
Conclusion
6-Bromofuro[2,3-b]pyridine is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis, while requiring careful execution of modern synthetic methods, is achievable on a scale relevant to industrial research. The rigorous characterization outlined herein ensures that scientists can proceed with confidence in the quality of their key building block. By mastering the synthesis and subsequent derivatization of this scaffold, researchers in medicinal chemistry are well-equipped to design and create next-generation therapeutics targeting a range of diseases.
References
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[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie. Available at: [Link]
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Beutner, G. L., et al. (2006). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters. Available at: [Link]
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Snyder, H. R., Jr., et al. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
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Mishra, A., et al. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry. Available at: [Link]
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Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. Available at: [Link]
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PubChem. (n.d.). 6-bromofuro[2,3-b]pyridine. Available at: [Link]
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Conway, L. C., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron. Available at: [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
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Kurasov, O. V., et al. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Bioinorganic Chemistry and Applications. Available at: [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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ResearchGate. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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Alchimica. (n.d.). 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Available at: [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society. Available at: [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. Available at: [Link]
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PubChem. (n.d.). 6-Bromo-3-fluoropyridine-2-carbonitrile. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]
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Angene. (n.d.). 6-Bromofuro[3,2-b]pyridine. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromofuro[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromofuro[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on foundational NMR principles and data from closely related structural analogs. We offer an in-depth interpretation of the anticipated ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and structural assignments. Furthermore, this guide furnishes robust, field-proven experimental protocols for the acquisition and validation of NMR data, including one-dimensional and two-dimensional techniques, to ensure researchers can confidently characterize this and similar compounds.
Introduction: The Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged heterocyclic system found in numerous biologically active compounds. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an attractive scaffold for designing enzyme inhibitors and receptor ligands. The title compound, 6-Bromofuro[2,3-b]pyridine, serves as a crucial synthetic intermediate, where the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.
Unambiguous structural characterization is the bedrock of chemical synthesis and drug development. NMR spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution. This guide explains the causality behind spectral features and provides the necessary protocols to obtain high-fidelity data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of 6-Bromofuro[2,3-b]pyridine are numbered according to standard IUPAC nomenclature for fused heterocyclic systems.
Caption: Molecular structure of 6-Bromofuro[2,3-b]pyridine.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, including 6-bromo-1H-pyrrolo[2,3-b]pyridine and various brominated pyridines.[2][3][4] The electronegativity of the furan oxygen atom compared to the pyrrole nitrogen atom is a key consideration in these predictions.[5]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | ~ 8.30 - 8.40 | Doublet (d) | JH5-H4 = 8.4 Hz |
| H2 | ~ 7.70 - 7.80 | Doublet (d) | JH2-H3 = 2.4 Hz |
| H4 | ~ 7.45 - 7.55 | Doublet (d) | JH4-H5 = 8.4 Hz |
| H3 | ~ 6.80 - 6.90 | Doublet (d) | JH3-H2 = 2.4 Hz |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~ 159.0 - 161.0 |
| C4 | ~ 148.0 - 150.0 |
| C2 | ~ 144.0 - 146.0 |
| C5 | ~ 130.0 - 132.0 |
| C3a | ~ 118.0 - 120.0 |
| C6 | ~ 114.0 - 116.0 |
| C3 | ~ 105.0 - 107.0 |
In-Depth Spectral Interpretation: The Causality
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region, each corresponding to one of the four protons on the fused ring system.
-
Chemical Shifts (δ):
-
H5 (~8.30-8.40 ppm): This proton is ortho to the pyridine nitrogen and is expected to be the most downfield (deshielded) signal. The electron-withdrawing nature of the nitrogen atom significantly reduces the electron density at this position.[6]
-
H2 (~7.70-7.80 ppm): This proton is adjacent to the furan oxygen (C2 position). The oxygen atom's electronegativity deshields this proton, placing it downfield.
-
H4 (~7.45-7.55 ppm): This proton is deshielded by the ring current and the inductive effect of the adjacent bromine atom, but less so than H5, which is influenced by the nitrogen.
-
H3 (~6.80-6.90 ppm): This proton is at the C3 position of the furan ring. It is expected to be the most upfield (shielded) aromatic proton due to the electron-donating effect of the furan oxygen into the π-system.
-
-
Multiplicity and Coupling Constants (J):
-
The spectrum should display a simple set of doublets, as each proton has only one adjacent proton to couple with.
-
H5 and H4: These two protons on the pyridine ring are ortho to each other and will exhibit a typical aromatic ortho-coupling (³JHH) of approximately 8.4 Hz, splitting each other's signal into a doublet.
-
H2 and H3: These protons on the furan ring will also split each other into doublets. The coupling constant (³JHH) across the furan double bond is expected to be smaller, around 2.4 Hz.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, one for each unique carbon atom.
-
C7a and C2: These carbons are directly bonded to the electronegative heteroatoms (N and O, respectively) and are therefore expected at the lowest field.
-
C4 and C5: These are typical pyridine carbon signals. The signal for C5 will be downfield relative to C6 due to its proximity to the nitrogen.
-
C6 (~114.0-116.0 ppm): This is the carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon's signal upfield compared to what would be expected based on electronegativity alone.
-
C3 and C3a: C3 is a furan carbon and is expected to be significantly shielded. C3a is the bridgehead carbon, and its chemical shift is influenced by both fused rings.
Experimental Protocol for Self-Validating Data Acquisition
Adherence to a standardized protocol is critical for obtaining reproducible and trustworthy NMR data.
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 6-Bromofuro[2,3-b]pyridine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
-
Instrumentation and Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Use a standard 30° pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Number of Scans: Acquire 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): Use a delay of 2 seconds to allow for adequate relaxation of the protons.
-
Acquisition Time: Set to 3-4 seconds for good digital resolution.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Use a standard proton-decoupled experiment with a 30° pulse (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Number of Scans: Acquire a minimum of 1024 scans due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): Use a delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.
-
Unambiguous Assignment with 2D NMR Spectroscopy
For definitive structural confirmation, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 6-Bromofuro[2,3-b]pyridine, it would show a cross-peak between H4 and H5, and another cross-peak between H2 and H3, confirming their connectivity within the respective rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show four cross-peaks, definitively linking H2-C2, H3-C3, H4-C4, and H5-C5.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations are illustrated below.
Caption: Key expected long-range HMBC correlations.
Observing a correlation from H5 to the bridgehead carbon C7a, and from H3 to the same carbon, would be definitive proof of the furo[2,3-b]pyridine ring fusion.
Conclusion
This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR spectra of 6-Bromofuro[2,3-b]pyridine. By synthesizing information from analogous structures and foundational principles, we have provided a comprehensive interpretation of the expected chemical shifts and coupling patterns. The included experimental protocols offer a robust, self-validating system for researchers to acquire high-quality data. The combined use of 1D and 2D NMR techniques, as outlined, will enable the unambiguous structural confirmation of this important synthetic intermediate, thereby upholding the standards of scientific integrity required in chemical research and drug development.
References
-
Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). American Chemical Society. Available at: [Link]
-
Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques. Available at: [Link]
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University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. Available at: [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
-
Ibrahim, M. A., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Research on Chemical Intermediates. Available at: [Link]
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 4. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Crystal Structure Analysis of 6-Bromofuro[2,3-b]pyridine Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of the crystal structure determination of 6-Bromofuro[2,3-b]pyridine derivatives. It is designed for medicinal chemists and crystallographers involved in structure-based drug design (SBDD).
Executive Summary
The furo[2,3-b]pyridine scaffold is a bioisostere of 7-azaindole and a privileged structure in kinase inhibitor discovery. The introduction of a bromine atom at the C6 position serves two critical functions:
-
Synthetic Utility: It acts as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
-
Crystallographic Utility: The heavy bromine atom (
) facilitates phase determination via Anomalous Dispersion (SAD/MAD) and introduces specific supramolecular synthons—specifically halogen bonds—that stabilize the crystal lattice.
This guide details the workflow from synthesis to structural resolution, emphasizing the analysis of intermolecular forces that dictate solid-state packing.
Structural Significance in Medicinal Chemistry[1][2][3][4]
The 6-bromofuro[2,3-b]pyridine core is planar. Its numbering convention places the furan oxygen at position 1 and the pyridine nitrogen at position 7. Consequently, the 6-bromo substituent is located
-
Electronic Environment: The electronegative nitrogen at position 7 polarizes the C6-Br bond. This enhances the
-hole on the bromine atom, making it a potent halogen bond donor. -
Pharmacophore Features: In drug binding pockets (e.g., ATP-binding sites of kinases), the N7 nitrogen often acts as a hydrogen bond acceptor, while the aromatic system engages in
- stacking with residues like Phenylalanine or Tyrosine.
Synthesis and Crystallization Protocols
Obtaining single crystals of sufficient quality for X-ray diffraction (XRD) requires high purity (>98%). The presence of regioisomers (e.g., furo[3,2-b]pyridine) can disrupt lattice formation.
Synthetic Route (Optimized for Crystallinity)
The preferred route involves the cyclization of 2-methoxypyridines or via Pd-catalyzed annulation of alkynes with 3-hydroxypyridines.
Step-by-Step Workflow:
-
Precursor Preparation: React 2,6-dibromopyridine with appropriate furan-forming reagents.
-
Cyclization: Pd(II)-catalyzed oxidative cyclization ensures regioselectivity.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Critical Step: Recrystallize the crude solid immediately to remove amorphous impurities.
Crystallization Methodology
For 6-bromofuro[2,3-b]pyridine derivatives, "Slow Evaporation" often yields needles, which are prone to twinning. "Vapor Diffusion" is the recommended protocol to obtain block-like crystals suitable for diffraction.
Protocol: Vapor Diffusion (Sitting Drop)
-
Solvent A (Good Solvent): Dissolve 10 mg of compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Anti-Solvent): Hexane or Pentane.
-
Setup: Place the solution in an inner vial. Place the vial in a larger jar containing Solvent B. Seal tightly.
-
Mechanism: Solvent B diffuses into Solvent A, slowly increasing supersaturation.
-
Timeline: 24–72 hours at 20°C.
Visualization of Workflow
Caption: Figure 1. Optimized workflow for generating diffraction-quality crystals of brominated furopyridines.
X-Ray Diffraction Data Collection
Radiation Source Selection
-
Recommendation: Molybdenum (Mo) K
radiation ( Å). -
Causality: Bromine is a heavy absorber (
mm for Cu K ). Using Copper radiation can lead to severe absorption errors and scaling problems. Mo radiation minimizes absorption ( mm ) while maintaining sufficient resolution.
Data Processing Strategy
-
Absorption Correction: Mandatory. Use Multi-scan (SADABS) or Gaussian integration (face-indexed) methods.
-
Resolution: Aim for
Å or better to resolve the electron density of the C-Br bond clearly. -
Twinning Check: Brominated planar systems often stack in pseudo-symmetric layers. Check for split spots in the diffraction frames.
Structural Analysis & Intermolecular Forces
Once the structure is solved (typically Space Group
Intramolecular Geometry
The furo[2,3-b]pyridine core is essentially planar.
-
RMS Deviation: Typically < 0.02 Å from the mean plane.
-
Bond Angles: The C-O-C angle in the furan ring is constrained (~105°), while the pyridine ring maintains ~118-120° angles.
-
C6-Br Bond Length: Expect 1.88 – 1.90 Å. A shortening of this bond may indicate resonance contribution from the nitrogen lone pair.
Intermolecular Interactions (The "Packing Code")
The crystal packing is governed by a competition between
A. Halogen Bonding (The
-hole)
The C6-Br bond creates a region of positive electrostatic potential (the
-
Interaction: C-Br
N(pyridine) or C-Br O(furan) of a neighboring molecule. -
Geometry: Linear (Angle C-Br
A 165–180°). -
Distance: Less than the sum of van der Waals radii (
Å).
B.
-
Stacking
Due to the fused aromatic system, molecules form "slipped-stack" motifs.
-
Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]
-
Shift: 1.2 – 1.5 Å (to avoid direct repulsion of
-clouds).
Interaction Topology Diagram
Caption: Figure 2. Supramolecular synthons driving the crystal packing.[1][2] Green represents Halogen Bonding; Red represents Pi-Stacking.
Quantitative Data Summary
The following table summarizes typical crystallographic parameters observed for 6-bromofuro[2,3-b]pyridine derivatives based on aggregate data from similar heterocyclic systems.
| Parameter | Typical Value / Range | Significance |
| Space Group | Most common for planar organic heterocycles (centrosymmetric packing). | |
| Z (Molecules/Unit Cell) | 4 | Indicates one unique molecule in the asymmetric unit. |
| C(6)-Br Distance | Standard aromatic C-Br bond length. | |
| Br | Strong halogen bond (Type II). Stabilizes 1D chains. | |
| Indicates moderate stacking; often slipped to maximize dipole alignment. | ||
| Density ( | High density due to the heavy bromine atom. |
References
-
BenchChem. (2025). 4-Bromofuro[2,3-b]pyridine: Structure and Properties. Retrieved from
-
Beutner, G. L., et al. (2009).[3] A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters. Retrieved from
-
Haverkate, N. A., et al. (2022).[4] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Retrieved from
-
Farfán-Paredes, M., et al. (2023). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Chemistry - A European Journal. Retrieved from
-
Bosch, E. (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E. Retrieved from
Sources
Technical Guide: Initial Biological Screening of 6-Bromofuro[2,3-b]pyridine Analogs
Executive Summary
The furo[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine core of ATP. This structural homology grants it inherent affinity for various nucleotide-binding proteins, particularly kinases (e.g., CDK2, Akt) and tubulin. The 6-bromo substitution is critical; it not only serves as a halogen bond donor to modulate binding affinity but also acts as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings.
This guide outlines a rigorous, self-validating screening cascade designed to evaluate 6-Bromofuro[2,3-b]pyridine analogs. Unlike generic screening protocols, this workflow prioritizes the early identification of "false positives" (PAINS) and focuses on the specific MoA (Mechanism of Action) typical of this heterocycle: kinase inhibition and apoptosis induction.
Phase I: Pre-Screening Validation (The "Gatekeeper")
Before any biological material is consumed, the chemical integrity of the library must be established. Furo[2,3-b]pyridines are generally lipophilic; poor solubility is the primary cause of erratic biological data.
Compound Integrity & Solubility
Rationale: Screening precipitated compounds yields flat dose-response curves and false negatives.
-
Purity Threshold: >95% (HPLC/LC-MS). Impurities containing trace metals (from Pd-catalyzed synthesis of the 6-bromo core) can be cytotoxic, generating false positives.
-
Solubility Assay:
-
Dissolve analog in 100% DMSO to 10 mM stock.
-
Dilute to 100 µM in cell culture media (typically DMEM + 10% FBS).
-
Checkpoint: Measure turbidity via absorbance at 600 nm. If
relative to blank, the compound has precipitated. -
Action: If precipitation occurs, lower screening concentration or utilize a co-solvent (e.g., 0.5% Tween-80), though this may affect membrane permeability.
-
Phase II: Primary Phenotypic Screening (Cytotoxicity)
The initial screen assesses the compound's ability to inhibit cell proliferation. We utilize a broad panel to detect tissue-specific efficacy.
Cell Line Selection
| Cell Line | Tissue Origin | Rationale for Furo[2,3-b]pyridine Screening |
| HCT-116 | Colon Carcinoma | High sensitivity to CDK inhibitors; standard for kinase-active scaffolds. |
| MCF-7 | Breast (ER+) | Validates efficacy against hormonally driven proliferation (often Akt-linked). |
| HepG2 | Liver | Assesses metabolic stability and potential hepatotoxicity early. |
| HUVEC | Endothelial | Negative Control: Differentiates general toxicity from cancer-specific targeting. |
Protocol: SRB Proliferation Assay
We prefer the Sulforhodamine B (SRB) assay over MTT/MTS for this scaffold because furo[2,3-b]pyridines can occasionally interfere with mitochondrial reductase enzymes, skewing tetrazolium-based readouts.
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Add analogs at a fixed "hit-seeking" concentration (typically 10 µM ). Include 6-Bromofuro[2,3-b]pyridine (unsubstituted) as a baseline control.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB in 1% acetic acid for 15 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilization: Tris base (10 mM, pH 10.5).
-
Readout: Absorbance at 510 nm.
Hit Criteria: Compounds showing
Phase III: Target Deconvolution (Kinase Profiling)
Given the scaffold's homology to ATP, kinase inhibition is the most probable MoA. The 6-bromo substituent often occupies the hydrophobic pocket adjacent to the ATP-binding site (the "gatekeeper" region).
Key Targets
-
CDK2/Cyclin A: Regulates S-phase entry. Furo[2,3-b]pyridines are known to hydrogen bond with the hinge region residues (e.g., Leu83 in CDK2).
-
Akt (PKB): Critical for cell survival. Inhibition leads to rapid apoptosis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to lead identification, highlighting the decision gates.
Figure 1: Decision-tree workflow for the biological evaluation of furo[2,3-b]pyridine analogs.
Phase IV: Mechanism of Action (MoA)
Once a hit is validated (
Cell Cycle Analysis (Flow Cytometry)
Inhibitors of CDK2 typically cause cell cycle arrest at the G1/S phase boundary.
-
Protocol: Treat cells with
of the analog for 24h. -
Stain: Propidium Iodide (PI) + RNase A.
-
Analysis: Quantify DNA content via flow cytometry.
-
Expected Result: A significant accumulation of cells in the G0/G1 phase compared to DMSO control indicates CDK inhibition.
Apoptosis Pathway Visualization
The diagram below details the signaling cascade modulated by these analogs. The 6-Bromofuro[2,3-b]pyridine core inhibits the phosphorylation of downstream effectors.
Figure 2: Putative mechanism of action. The analog inhibits Akt and CDK2, blocking Rb phosphorylation and inducing apoptosis.
Data Interpretation & SAR Feedback
The "6-Bromo" position is the pivot point for Structure-Activity Relationship (SAR) analysis.
-
Retention of Activity: If the 6-bromo analog is active, but the 6-H analog is inactive, the bromine atom is likely filling a hydrophobic pocket or engaging in a halogen bond with a backbone carbonyl in the kinase hinge region.
-
Loss of Activity: If bulky groups (via Suzuki coupling at C6) destroy activity, the binding pocket at this vector is sterically restricted.
Summary Table: Expected vs. Observed Metrics
| Metric | Passing Criteria | Failure Mode Interpretation |
| Solubility | Clear at 100 µM | Aggregation-based promiscuity (False Positive). |
| Potency ( | Poor ligand efficiency; scaffold requires optimization. | |
| Selectivity (SI) | General toxicity; likely membrane disruption. | |
| MoA | G1/S Arrest | Off-target effects (e.g., DNA intercalation). |
References
-
National Institutes of Health (NIH). (2024). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Retrieved from [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
Solubility and stability of 6-Bromofuro[2,3-b]pyridine in organic solvents
Executive Summary
6-Bromofuro[2,3-b]pyridine (CAS: 1256813-33-8) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its fused bicyclic structure—comprising an electron-deficient pyridine ring and an electron-rich furan ring—imparts unique solubility and stability characteristics that differ from standard aryl halides.[1]
This guide provides a technical deep-dive into handling this compound, focusing on maximizing solvated stability for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and ensuring long-term storage integrity.[1]
Physicochemical Profile
Understanding the fundamental properties of 6-Bromofuro[2,3-b]pyridine is prerequisite to selecting the correct solvent system.[1] The presence of the bromine atom at the C6 position increases lipophilicity compared to the parent furo[2,3-b]pyridine, while the pyridine nitrogen maintains a degree of polarity.[1]
| Property | Value / Description | Note |
| CAS Number | 1256813-33-8 | Unique identifier for procurement/verification. |
| Molecular Formula | C₇H₄BrNO | |
| Molecular Weight | 198.02 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Predicted LogP | ~2.1 - 2.4 | Moderately lipophilic; poor aqueous solubility.[1] |
| pKa (Predicted) | ~3.0 (Pyridine N) | Weakly basic; protonates in strong acids.[1] |
| H-Bond Acceptors | 2 (N, O) | Soluble in H-bond donating solvents (e.g., MeOH).[1] |
Solubility in Organic Solvents
The solubility profile of 6-Bromofuro[2,3-b]pyridine is dictated by its planar aromatic structure and the dipole moment generated by the pyridine nitrogen and furan oxygen.[1]
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO | Excellent (>50 mg/mL) | Recommended. Ideal for stock solutions and bio-assays.[1] |
| Dipolar Aprotic | DMF | Excellent (>50 mg/mL) | Preferred for high-temp cross-coupling reactions.[1] |
| Chlorinated | DCM / Chloroform | Good (>20 mg/mL) | Standard solvent for transfers, chromatography, and workups.[1] |
| Polar Protic | Methanol / Ethanol | Moderate (5-10 mg/mL) | Solubility improves significantly with heating; good for recrystallization.[1] |
| Non-Polar | Hexanes / Heptane | Poor (<1 mg/mL) | Used as an anti-solvent to precipitate the compound.[1] |
| Aqueous | Water / PBS | Insoluble | Requires co-solvent (DMSO) or pH adjustment (acidic) to dissolve.[1] |
Protocol: Determination of Saturation Limit (Visual Method)
Use this protocol to validate specific batch solubility before scaling up reactions.
-
Preparation: Weigh 10 mg of 6-Bromofuro[2,3-b]pyridine into a clear 4 mL glass vial.
-
Aliquot Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. If undissolved solids persist, sonicate for 5 minutes at ambient temperature.[1]
-
Observation: Hold against a dark background. The endpoint is a clear solution with no visible particulates.[1]
-
Calculation:
(mg/mL).[1]
Stability and Reactivity Profile
The furo[2,3-b]pyridine scaffold is generally robust, but the specific electronic distribution requires precautions against oxidative and acidic degradation.[1]
Stability Factors
-
Hydrolysis: Stable. The furan ring is fused and aromatized, preventing hydrolytic ring opening under neutral or mild basic conditions.[1]
-
Oxidation: Moderate. The pyridine ring is electron-deficient and resistant to oxidation.[1] However, the furan moiety can be susceptible to harsh oxidants (e.g., mCPBA) which may lead to N-oxide formation or furan ring opening if not controlled.[1]
-
Photostability: Light Sensitive. Aryl bromides can undergo homolytic cleavage under intense UV light.[1] Store in amber vials.
-
Acid Sensitivity: The pyridine nitrogen can be protonated.[1] While reversible, strong mineral acids in the presence of nucleophiles can potentially attack the furan ring.[1]
Reactivity Workflow (Graphviz)
The following diagram illustrates the primary reactivity pathways and stability checkpoints for the compound.
Caption: Reactivity and stability pathways. Green paths indicate desired synthetic transformations; red paths indicate degradation risks.[1]
Handling and Storage Protocols
To maintain the integrity of 6-Bromofuro[2,3-b]pyridine over long durations (6+ months), strict adherence to storage protocols is required.[1]
Storage Conditions
-
Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (weeks).
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound is not highly hygroscopic, but inert gas prevents trace oxidation.[1]
-
Container: Amber glass vial with a PTFE-lined screw cap.[1]
Stock Solution Preparation (Standard 10 mM)
-
Calculate mass required:
.[1] -
Dissolve in anhydrous DMSO .
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store aliquots at -20°C. Stability: >6 months in DMSO at -20°C.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Troubleshooting: Common Issues
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Media | Rapid dilution of DMSO stock into buffer. | Dilute stepwise or use a co-solvent (e.g., PEG400).[1] Ensure final DMSO concentration is <1% only if concentration allows.[1] |
| Color Change (Yellow to Brown) | Oxidation or Photodegradation.[1] | Check purity via LC-MS. If purity >95%, repurify via silica plug (DCM/MeOH) or recrystallize.[1] |
| Low Yield in Coupling | Catalyst poisoning or poor solubility.[1] | Switch solvent to DMF or DMAc.[1] Degas solvents thoroughly to remove oxygen.[1] |
References
-
PubChem. Furo[2,3-b]pyridine | C7H5NO.[1] National Library of Medicine.[1] Link[1]
-
BenchChem. Furo[2,3-b]pyridine Intermediate Solubility Technical Guide. Link
-
Leyan Reagents. 6-Bromofuro[2,3-b]pyridine Datasheet (CAS 1256813-33-8). Link
-
Organic Syntheses. General methods for bromination of pyridine derivatives. Org. Synth. 1947, 27,[1] 38. Link
-
ChemicalBook. Furo[2,3-b]pyridine-6-carboxylic acid, 3-bromo-, methyl ester Properties. Link
Sources
Methodological & Application
Application Note: Strategic Utilization of 6-Bromofuro[2,3-b]pyridine in Kinase Inhibitor Design
Topic: Using 6-Bromofuro[2,3-b]pyridine in Kinase Inhibitor Synthesis Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Abstract
The furo[2,3-b]pyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, serving as a bioisostere to the widely utilized 7-azaindole.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket—specifically utilizing the pyridine nitrogen (N7) as a hydrogen bond acceptor—makes it invaluable for targeting serine/threonine and tyrosine kinases (e.g., Lck, CDK2, GSK-3
Chemical Profile & Structural Rationale[2][3][4][5][6][7]
The Scaffold Advantage
In kinase drug design, the hinge region is the primary anchor point. While 7-azaindoles provide a donor-acceptor (D-A) motif, furo[2,3-b]pyridines offer distinct physicochemical advantages:
-
Solubility: The oxygen atom in the furan ring alters lipophilicity (
) and solubility profiles compared to the NH of azaindoles. -
Electronic Tuning: The electronegative oxygen modulates the basicity of the pyridine nitrogen, fine-tuning the H-bond acceptor strength for specific kinase residues (e.g., the "gatekeeper" region).
Reactivity Map of 6-Bromofuro[2,3-b]pyridine
The 6-bromo derivative is particularly strategic because the halogen is positioned on the pyridine ring, para to the furan oxygen. This creates a distinct reactivity profile:
-
C-6 Position (Bromine): Highly reactive toward Pd-catalyzed oxidative addition. Ideal for attaching "tail" moieties that extend into the solvent-exposed region or the ribose binding pocket.
-
C-2 Position (Furan C-H): Susceptible to direct C-H activation or lithiation-quenching sequences, allowing for the introduction of hinge-binding aryl groups or amides.
-
C-3 Position: Available for electrophilic aromatic substitution (e.g., halogenation) if further core decoration is required.
Figure 1: Orthogonal reactivity map of the 6-bromofuro[2,3-b]pyridine scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C-6
Objective: To install aryl or heteroaryl groups at the C-6 position. This is the standard method for generating SAR (Structure-Activity Relationship) libraries exploring the solvent channel.
Mechanism: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond.
Materials
-
Substrate: 6-Bromofuro[2,3-b]pyridine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)
or Aryl-BPin (1.2–1.5 equiv) -
Catalyst: Pd(dppf)Cl
[2]·CH Cl (5 mol%)-
Why: The bidentate dppf ligand resists de-ligation at high temperatures and prevents formation of inactive Pd-black better than PPh
.
-
-
Base: 2M Aqueous Na
CO (3.0 equiv) or Cs CO (for steric bulk). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure
-
Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the 6-bromofuro[2,3-b]pyridine, boronic acid, and base.
-
Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen (N
) or Argon (Ar) three times. This is critical to protect the active Pd(0) species. -
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl
[2]·CH Cl quickly under a positive stream of inert gas. -
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes (High Absorption setting).
-
-
Monitoring: Monitor by LC-MS. Look for consumption of starting material (M+H = 198/200 for Br isotope pattern) and appearance of product mass.
-
Workup: Cool to room temperature. Filter through a pad of Celite® to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO
).-
Eluent: typically Hexanes/EtOAc or DCM/MeOH gradients depending on the polarity of the coupled aryl group.
-
Data Summary: Typical Yields
| Coupling Partner (R-B(OH)2) | Conditions | Yield (%) | Notes |
| Phenylboronic acid | 90°C, 4h | 85-95% | Rapid conversion. |
| 4-Pyridylboronic acid | 100°C, 6h | 70-80% | May require Cs |
| 2-Methoxy-phenylboronic acid | 110°C, 12h | 60-75% | Steric hindrance reduces rate; increase catalyst to 8 mol%. |
Protocol B: Buchwald-Hartwig Amination at C-6
Objective: To introduce amine-linked side chains. This is crucial for optimizing pharmacokinetic properties (e.g., adding morpholine/piperazine for solubility) or targeting specific residues like Lysine via H-bonding.
Materials
-
Substrate: 6-Bromofuro[2,3-b]pyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst System: Pd
(dba) (2.5 mol%) + Xantphos (5 mol%)-
Why: Xantphos is a wide bite-angle ligand that promotes reductive elimination, essential for forming C-N bonds with electron-deficient heterocycles. Alternatively, BrettPhos is recommended for primary amines.
-
-
Base: Cs
CO (2.0 equiv) or NaO^t^Bu (1.5 equiv).-
Note: Use NaO^t^Bu for non-base-sensitive substrates; use Cs
CO if esters/nitriles are present.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.
-
Charge Reagents: Add Pd
(dba) , Ligand (Xantphos), Base, and 6-bromofuro[2,3-b]pyridine. -
Solvent/Amine: Add solvent and the liquid amine via syringe. (If amine is solid, add with other solids).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Visual Cue: The solution often turns from dark purple/red (Pd-dba) to orange/yellow as the active catalytic species forms and reacts.
-
-
Workup: Dilute with EtOAc and water. Extract aqueous layer 3x with EtOAc.[3]
-
Purification: Silica gel chromatography. Amine products often tail on silica; add 1% Triethylamine (TEA) or NH
OH to the eluent.
Advanced Workflow: Library Synthesis
The following diagram illustrates a parallel synthesis workflow to generate a targeted kinase inhibitor library from the 6-bromo core.
Figure 2: Divergent synthetic workflow for generating kinase inhibitor libraries.
Troubleshooting & Optimization
Catalyst Deactivation
-
Symptom: Reaction stalls at 50% conversion.
-
Cause: Oxidation of Phosphine ligands or formation of Pd-black.
-
Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling). Switch to pre-formed catalysts like Pd(dppf)Cl
·CH Cl or Pd(Amphos)Cl which are more air-stable.
Regioselectivity Issues (If C-2/3 are substituted)
-
Insight: If the furan ring (C-2/C-3) contains halogens (e.g., 2,6-dibromo), the C-2 position is often more reactive to lithiation, while C-6 is more reactive to Pd-oxidative addition due to the pyridine nitrogen's electron withdrawal.
-
Validation: Verify regiochemistry using NOESY NMR or X-ray crystallography if possible.
Protodeboronation
-
Symptom: Recovery of starting material and formation of de-boronated arene (R-H).
-
Solution: Use anhydrous conditions with bases like K
PO in Toluene/Water mixtures, or switch to MIDA boronates for slow release of the active species.
References
-
BenchChem. (2025).[4] The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[2,3-b]pyridine Synthesis. Retrieved from
-
BenchChem. (2025).[4] Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. Retrieved from
-
National Institutes of Health (NIH). (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck. Bioorg Med Chem Lett. Retrieved from
-
MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Buchwald-Hartwig Amination of 6-Bromofuro[2,3-b]pyridine
Part 1: Strategic Overview
The Substrate: 6-Bromofuro[2,3-b]pyridine
The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and indoles in kinase inhibitors (e.g., VEGFR, PI3K). The 6-bromo derivative is particularly valuable because it allows for late-stage diversification at the position
Chemical Nuance: Unlike simple aryl halides, 6-bromofuro[2,3-b]pyridine presents a "Goldilocks" challenge:
-
Activation: The bromine at C6 is electronically activated by the adjacent pyridine nitrogen (N7), facilitating the oxidative addition step of the catalytic cycle.
-
Poisoning Risk: The same N7 nitrogen, along with the furan oxygen, creates a chelating environment that can sequester the Palladium catalyst, leading to reaction stalling.
-
Electronic Bias: The electron-rich furan ring fused to the electron-deficient pyridine ring creates a push-pull system that can destabilize standard Pd(0) intermediates if the ligand is not sufficiently electron-rich.
The Solution: Buchwald-Hartwig Amination
While Nucleophilic Aromatic Substitution (
Part 2: Mechanistic Logic & Experimental Design
Ligand Selection Strategy
Success in this reaction hinges entirely on the ligand's ability to outcompete the substrate's nitrogen for Palladium coordination.
-
Bidentate Ligands (Xantphos, BINAP): Preferred for primary amines and smaller cyclic amines. Xantphos, with its wide bite angle, enforces reductive elimination, crucial for this electron-deficient ring system.
-
Bulky Monodentate Ligands (BrettPhos, RuPhos): Essential for sterically hindered amines or anilines. The bulk prevents the formation of inactive bis-ligated Pd complexes and inhibits N7-coordination.
Base & Solvent Effects
-
Base: Cs₂CO₃ is the standard for functional group tolerance. NaOtBu is faster but carries a risk of base-mediated furan ring opening or halogen scrambling if the reaction overheats.
-
Solvent: 1,4-Dioxane or Toluene are standard. t-Amyl alcohol is excellent for polar substrates to improve solubility without coordinating strongly to the catalyst.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with specific attention to the competitive inhibition pathway unique to this substrate.
Caption: Catalytic cycle highlighting the critical "Off-Cycle Trap" where the pyridine nitrogen can sequester the catalyst if the ligand is insufficient.
Part 3: Detailed Protocols
Protocol A: General Purpose (Primary & Secondary Amines)
Recommended for: Morpholine, Piperidine, Benzylamine, Aniline.
Reagents:
-
Substrate: 6-Bromofuro[2,3-b]pyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2.0 mol%)
-
Ligand: Xantphos (4.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube and cool under a stream of Argon.
-
Solids Addition: Charge the vial with Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 6-Bromofuro[2,3-b]pyridine.
-
Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 minutes can enhance active catalyst formation.
-
-
Liquid Addition: Add the amine (if liquid) and anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw for 3 cycles).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H: ~239/241) and appearance of the product.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: Sterically Demanding Amines
Recommended for: t-Butylamine, ortho-substituted anilines, complex heterocycles.
Reagents:
-
Catalyst: Pd(OAc)₂ (2.0 mol%)
-
Ligand: BrettPhos (4.0 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or t-Amyl Alcohol
Methodology Differences:
-
Activation: The Pd(OAc)₂/BrettPhos system requires reduction to Pd(0). The amine or the solvent usually facilitates this, but adding water (1-2%) is detrimental here. Ensure strict anhydrous conditions.
-
Temperature: These reactions often proceed faster; check LC-MS at 2 hours and 4 hours.
-
Base Handling: NaOtBu is hygroscopic. Use a fresh bottle or sublimed grade.
Part 4: Data & Optimization Guide
The following table summarizes expected outcomes based on ligand-substrate matching. This data is synthesized from analogous heteroaryl halide couplings [1, 2].
| Parameter | Condition A (Robust) | Condition B (High Activity) | Condition C (For Acidic Amines) |
| Ligand | Xantphos | BrettPhos | JohnPhos / CyJohnPhos |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |
| Solvent | Dioxane | Toluene | DME / H₂O (2:1) |
| Temp | 100°C | 80–110°C | 90°C |
| Success Rate | High for cyclic 2° amines | High for hindered 1° amines | Best for amides/sulfonamides |
| Risk | Slow conversion with bulky amines | Dehalogenation side-product | Hydrolysis of substrate |
Troubleshooting Matrix
-
Problem: Starting material consumed, no product, mass corresponds to de-bromination (M-Br+H).
-
Cause:
-hydride elimination or reductive dehalogenation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fix: Switch to a ligand that enforces faster reductive elimination (e.g., from BINAP to Xantphos or BrettPhos). Lower the temperature.
-
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Catalyst poisoning by the product or substrate nitrogen.
-
Fix: Increase catalyst loading to 5 mol%. Ensure the reaction is strictly oxygen-free (oxygen kills the active catalyst).
-
-
Problem: Formation of bis-aminated product (if using primary amine).
-
Fix: Use a larger excess of the amine (1.5–2.0 equiv) or switch to a bulky ligand like BrettPhos which disfavors double arylation sterically.
-
Part 5: Safety & Handling
-
Palladium Toxicity: All Pd-waste must be segregated. The resulting heteroaryl amines may be biologically active; handle as potent kinase inhibitors.
-
Base Sensitivity: 6-Bromofuro[2,3-b]pyridine is relatively stable, but strong alkoxides (NaOtBu) at high temperatures (>120°C) can attack the furan ring. Do not exceed 110°C unless necessary.
-
Exotherm: The oxidative addition step can be exothermic. Scale up cautiously.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination.[2][3][4] Organic Reactions.[3][5][4][6][7][8][9][10][11] [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and structure-activity relationships.[9] Journal of the American Chemical Society. [Link]
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- 1. 1934574-07-8|6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
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- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Protocol: High-Efficiency Sonogashira Coupling of 6-Bromofuro[2,3-b]pyridine for Advanced Drug Discovery
Introduction: The Strategic Importance of Furo[2,3-b]pyridines
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a core component in a multitude of biologically active compounds, including kinase inhibitors.[1] Its isosteric relationship with the azaindole scaffold makes it a valuable tool for optimizing drug properties such as selectivity and metabolic stability.[1] The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[2][3]
This application note provides a comprehensive guide to the Sonogashira coupling of 6-Bromofuro[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and present a guide for troubleshooting and optimization, enabling researchers to efficiently synthesize diverse libraries of 6-alkynylfuro[2,3-b]pyridine derivatives for structure-activity relationship (SAR) studies.
The Sonogashira Coupling Mechanism: A Synergistic Catalytic System
The classical Sonogashira reaction operates through two interconnected catalytic cycles, driven by palladium and a copper(I) co-catalyst.[2][3] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle (Primary): The reaction is initiated by the oxidative addition of the aryl halide (6-Bromofuro[2,3-b]pyridine) to a Pd(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle (Ancillary): Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[2] This species is more nucleophilic than the parent alkyne.
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[4]
The amine base plays a dual role: it deprotonates the alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (HBr) generated during the reaction.[5]
Caption: Fig. 1: The dual catalytic cycles of the Sonogashira coupling.
Optimizing Conditions for 6-Bromofuro[2,3-b]pyridine
The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[5] As a bromide, 6-Bromofuro[2,3-b]pyridine is less reactive than its corresponding iodide and typically requires more forcing conditions, such as elevated temperatures or more sophisticated catalyst systems, to achieve high yields.
Key Reaction Parameters:
-
Palladium Catalyst & Ligand: While standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can be effective, aryl bromides often benefit from more electron-rich and bulky phosphine ligands such as dppf or P(t-Bu)₃.[5][6] These ligands can accelerate the rate-limiting oxidative addition step. A pre-catalyst like Pd(OAc)₂ combined with a ligand like PPh₃ is also a common and effective choice.[7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is crucial for achieving high reaction rates at moderate temperatures.[2] It is essential to use a fresh, high-purity source, as degraded CuI can inhibit the reaction.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard. It must be anhydrous and used in excess.[5] For certain substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF.[2][8]
-
Solvent: The choice of solvent is critical. DMF is an excellent choice due to its high boiling point and ability to dissolve a wide range of reagents.[7][9] A mixture of THF and an amine base (e.g., Et₃N) is also commonly employed.[6][10] All solvents must be anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions.[11]
-
Temperature: Room temperature may be insufficient for aryl bromides. Heating the reaction, typically in the range of 60-100 °C, is often necessary to drive the reaction to completion.[6][7][12]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Sonogashira coupling of 6-Bromofuro[2,3-b]pyridine with a generic terminal alkyne.
Materials & Equipment:
-
6-Bromofuro[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) Iodide [CuI] (5.0 mol%)
-
Triethylamine [Et₃N] (2.0-3.0 equiv), anhydrous
-
N,N-Dimethylformamide [DMF], anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Celite®, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 equiv) and CuI (0.05 equiv) under a stream of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.1 M solution with respect to the aryl bromide) and anhydrous, degassed Et₃N (2.5 equiv) via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Reactant Addition: Add the 6-Bromofuro[2,3-b]pyridine (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide spot is consumed (typically 2-6 hours).[7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-alkynylfuro[2,3-b]pyridine product.
Comparative Data for Reaction Optimization
The following table summarizes various conditions successfully employed for the Sonogashira coupling of bromo-heterocycles, providing a valuable reference for optimization.
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes / Reference |
| Pd(OAc)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N (~2.0) | DMF | 100 | 3 | Effective for 2-amino-3-bromopyridine.[7][12] |
| Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | High catalyst loading but mild temp. for a fluorocyanopyridine.[10] |
| Pd(CH₃CN)₂Cl₂ (1) | cataCXium A (2) | None (Cu-Free) | Cs₂CO₃ (2) | 2-MeTHF | RT | 48 | Room temp., copper-free conditions for dibromopyridine.[13] |
| Pd₂(dba)₃ (0.5) | P(tBu)₃ (0.5) | None (Cu-Free) | Various | Various | RT | 18 | Room temp., copper-free with bulky phosphine ligand.[14] |
| PdCl₂(dppf) | - | CuI | Et₃N / Dioxane | Dioxane/Et₃N | Heat | - | Dppf is a good ligand for less reactive bromides.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or degraded CuI.[5] 2. Insufficiently inert/anhydrous conditions.[11] 3. Low reactivity of aryl bromide at set temperature.[6] | 1. Use fresh, high-purity catalyst and CuI. 2. Ensure all glassware is oven-dried and solvents/bases are anhydrous and degassed. 3. Increase reaction temperature to 100-120 °C. Consider a more active ligand like dppf or XPhos.[11] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or inappropriate solvent/temperature.[5] | 1. Improve degassing procedure for all reagents and solvents. 2. Purify starting materials if necessary. 3. If using THF, consider switching to DMF or another suitable solvent.[15] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[11] 2. High concentration or reactivity of CuI. | 1. Ensure a strictly inert atmosphere throughout the reaction. 2. Reduce CuI loading to the minimum effective amount (e.g., 1-2 mol%). 3. Consider a copper-free protocol, especially if homocoupling is persistent.[5][16] |
Safety Precautions
-
Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Gas: Handle argon or nitrogen gas cylinders with care according to institutional safety guidelines.
-
Pressure: If conducting reactions in a sealed tube at elevated temperatures, use a blast shield and ensure the vessel is rated for the expected pressure.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. Retrieved February 23, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved February 23, 2026, from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7493. Retrieved February 23, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). ACS Omega. Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 23, 2026, from [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. Retrieved February 23, 2026, from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved February 23, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved February 23, 2026, from [Link]
-
Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. (n.d.). RSC Advances. Retrieved February 23, 2026, from [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Retrieved February 23, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved February 23, 2026, from [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). PMC. Retrieved February 23, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 23, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ArODES HES-SO. Retrieved February 23, 2026, from [Link]
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The Versatility of 6-Bromofuro[2,3-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
The furo[2,3-b]pyridine scaffold, a compelling isostere of indole and azaindole, has garnered significant attention in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it a valuable core for developing novel therapeutics. The strategic introduction of a bromine atom at the 6-position of this scaffold yields 6-Bromofuro[2,3-b]pyridine, a highly versatile and pivotal intermediate. This halogen handle provides a reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space to optimize biological activity. This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of 6-Bromofuro[2,3-b]pyridine in drug discovery, with a particular focus on its utility in the development of kinase inhibitors.
The Strategic Importance of the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurrent appearance in a variety of biologically active compounds. Its rigid, planar structure can effectively mimic the hinge-binding motifs of many kinase inhibitors, a critical class of drugs in oncology and immunology. Furthermore, the heteroatoms in the fused ring system offer opportunities for hydrogen bonding and other key interactions with biological targets. The ability to readily modify this core structure through synthetic chemistry allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Synthesis of the 6-Bromofuro[2,3-b]pyridine Scaffold: A Practical Protocol
A robust and scalable synthesis of the furo[2,3-b]pyridine core is essential for its widespread application in drug discovery programs. While several methods exist, a concise and efficient four-step sequence starting from commercially available 2-amino-5-bromopyridine is presented here. This protocol is designed to be readily adaptable for gram-scale synthesis.
Experimental Protocol: Synthesis of 6-Bromofuro[2,3-b]pyridine
This protocol outlines a reliable method for the preparation of the 6-Bromofuro[2,3-b]pyridine core.
Step 1: Diazotization and Iodination of 2-Amino-5-bromopyridine
-
Rationale: The conversion of the amino group to a more versatile iodide is a crucial first step. The Sandmeyer reaction is a classic and effective method for this transformation.
-
Procedure:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
After stirring for 30 minutes, add a solution of potassium iodide (1.5 eq) in water.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 5-bromo-2-iodopyridine, which can be used in the next step without further purification.
-
Step 2: Sonogashira Coupling with a Protected Alkyne
-
Rationale: The Sonogashira coupling introduces the carbon framework necessary for the subsequent furan ring formation. Using a protected alkyne, such as trimethylsilylacetylene, prevents unwanted side reactions.
-
Procedure:
-
To a solution of 5-bromo-2-iodopyridine (1.0 eq) and trimethylsilylacetylene (1.2 eq) in a suitable solvent (e.g., THF or 1,4-dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
-
Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 5-bromo-2-((trimethylsilyl)ethynyl)pyridine.
-
Step 3: Deprotection of the Alkyne
-
Rationale: Removal of the silyl protecting group is necessary to liberate the terminal alkyne for the subsequent cyclization step.
-
Procedure:
-
Dissolve the silylated alkyne (1.0 eq) in a suitable solvent (e.g., methanol or THF).
-
Add a base such as potassium carbonate (2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate to give 5-bromo-2-ethynylpyridine.
-
Step 4: Intramolecular Cyclization to form the Furo[2,3-b]pyridine Ring
-
Rationale: The final step involves an intramolecular cyclization to construct the furan ring. This is typically achieved under basic conditions.
-
Procedure:
-
To a solution of 5-bromo-2-ethynylpyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base like potassium tert-butoxide (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 6-Bromofuro[2,3-b]pyridine.
-
The Power of Palladium: Cross-Coupling Reactions of 6-Bromofuro[2,3-b]pyridine
The bromine atom at the 6-position of the furo[2,3-b]pyridine core is the gateway to a vast array of chemical diversity. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and 6-Bromofuro[2,3-b]pyridine is an excellent substrate for these transformations.[1][2][3][4][5][6]
Figure 1: Key cross-coupling reactions of 6-Bromofuro[2,3-b]pyridine.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroarylfuro[2,3-b]pyridines
-
Causality: The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds.[6] It is particularly useful for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors that occupy hydrophobic pockets in the ATP-binding site.
-
Procedure:
-
In a reaction vessel, combine 6-Bromofuro[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.[7][8]
-
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylfuro[2,3-b]pyridines
-
Causality: The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles.[3] The linear geometry of the alkyne linker can be exploited to probe for interactions with specific residues in a target's active site or to serve as a handle for further functionalization.
-
Procedure:
-
To a degassed solution of 6-Bromofuro[2,3-b]pyridine (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Stir the reaction at room temperature to 60 °C under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by filtering off any solids and concentrating the filtrate. Purify the residue by chromatography.[9][10][11]
-
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Aminofuro[2,3-b]pyridines
-
Causality: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[1][2] The amino group can act as a key hydrogen bond donor or acceptor, crucial for anchoring a molecule to its biological target.
-
Procedure:
-
Charge a reaction vessel with 6-Bromofuro[2,3-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a strong base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.5-2.5 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Heat the mixture under an inert atmosphere at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Application in Kinase Inhibitor Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
The furo[2,3-b]pyridine scaffold has emerged as a promising template for the development of potent and selective kinase inhibitors. The 6-position, made accessible through the bromo-intermediate, is a key vector for exploring structure-activity relationships.
| Position | Modification | Rationale and Potential Impact on Activity |
| 6-Position | Aryl/Heteroaryl (via Suzuki) | Introduction of substituted rings can probe hydrophobic pockets and establish key interactions. Electron-donating or -withdrawing groups on these rings can modulate the electronic properties of the core and influence binding affinity. |
| 6-Position | Amino (via Buchwald-Hartwig) | Introduction of a hydrogen bond donor/acceptor can be critical for hinge-binding in the ATP pocket of kinases. The nature of the amine (primary, secondary, aliphatic, aromatic) will significantly impact the geometry and electronic nature of this interaction. |
| 6-Position | Alkynyl (via Sonogashira) | The linear and rigid nature of the alkyne linker can be used to span a specific distance within the active site to interact with distal residues. It can also serve as a precursor for further elaboration, for example, through click chemistry. |
| Other Positions | Further functionalization | The furan and pyridine rings can be further functionalized to optimize properties such as solubility, metabolic stability, and cell permeability. |
A hypothetical workflow for the development of a furo[2,3-b]pyridine-based kinase inhibitor is outlined below:
Figure 2: Workflow for the development of furo[2,3-b]pyridine-based kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Rationale: This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound. This allows for the determination of a compound's inhibitory potency (IC₅₀).
-
Procedure:
-
Prepare a kinase reaction buffer containing the target kinase and its specific substrate peptide.
-
In a 96- or 384-well plate, add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) which stops the kinase reaction and measures the remaining ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 5: MTT Assay for Cellular Cytotoxicity
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This is crucial for determining if the observed kinase inhibition translates to an anti-proliferative effect in cancer cell lines and to assess the general toxicity of the compounds.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized furo[2,3-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Conclusion
6-Bromofuro[2,3-b]pyridine is a cornerstone intermediate in the synthesis of a diverse range of biologically active molecules. Its straightforward synthesis and amenability to a wide array of palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this privileged scaffold in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The continued exploration of the chemical space around the furo[2,3-b]pyridine core promises to yield new and improved therapeutic agents for a variety of diseases.
References
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. [Link]
-
A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Academia.edu. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. PubMed. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Academia.edu. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- Preparation method of amino pyridine bromide compound.
-
The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Scilit. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Bromofuro[2,3-b]pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 6-Bromofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reliability of this critical C-C bond-forming reaction. The unique electronic properties of the furo[2,3-b]pyridine scaffold, an important pharmacophore, can present specific challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and achieve high-yielding, reproducible results.
Introduction: The Challenge of Furo[2,3-b]pyridine Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, when applied to heteroaromatic systems like 6-Bromofuro[2,3-b]pyridine, success is not always straightforward. The electron-rich nature of the furo[2,3-b]pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can lead to sluggish reactions, low yields, and the formation of undesirable side products.[3] Understanding the interplay between the catalyst, ligand, base, and solvent is paramount to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled, or I'm observing very low conversion of the 6-Bromofuro[2,3-b]pyridine starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue and can stem from several factors related to catalyst activity and reaction conditions.
-
Underlying Cause 1: Catalyst Deactivation. The pyridine nitrogen in the furo[2,3-b]pyridine substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[3][4] Additionally, the active Pd(0) species is highly sensitive to oxygen.[3][5]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][6] These ligands can promote the desired catalytic cycle by sterically hindering the coordination of the pyridine nitrogen and stabilizing the active palladium complex.[6]
-
Inert Atmosphere: Ensure a rigorously inert atmosphere.[3][5] This can be achieved by thoroughly degassing your solvent (including water, if used) and performing multiple vacuum/backfill cycles with an inert gas like argon or nitrogen before adding the catalyst.[7][8][9]
-
-
-
Underlying Cause 2: Inefficient Oxidative Addition. The oxidative addition of the palladium catalyst to the C-Br bond is a critical first step.[10] For some heteroaryl bromides, this step can be slow.
-
Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, consider using a more active pre-catalyst system like Pd₂(dba)₃ with a suitable ligand or a pre-formed Pd(II)-NHC catalyst.[10][11][12][13][14]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[7][15] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[15]
-
-
-
Underlying Cause 3: Poor Reagent Quality. The purity of your reagents, especially the boronic acid or ester, is crucial. Boronic acids can degrade over time, leading to lower reactivity.[3][16]
Q2: I'm seeing a significant amount of homocoupling of my boronic acid reagent, which is complicating purification. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction, often driven by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[3][17]
-
Solution:
-
Rigorous Degassing: As with low conversion issues, meticulous degassing of the reaction mixture is the first line of defense.[3]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to the in situ reduction of a Pd(II) source like Pd(OAc)₂.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[3]
-
Q3: My main byproduct is the dehalogenated furo[2,3-b]pyridine. What is causing this and how can I prevent it?
A3: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-deficient or N-heterocyclic halides.[4] It typically arises from the formation of a palladium-hydride (Pd-H) species.[4]
-
Underlying Cause: The Pd-H species can be generated from various sources in the reaction mixture, including residual water, alcohol solvents, or even certain bases.[4][17]
-
Solution:
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is part of the solvent system, consider reducing its proportion or switching to a non-protic alternative.[4]
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[4]
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can be a proton source.[4]
-
-
Q4: The reaction works, but the yield is inconsistent between batches. What factors should I focus on for better reproducibility?
A4: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Solution:
-
Standardized Degassing Protocol: Implement a consistent and thorough degassing procedure for all reactions.
-
Reagent Stoichiometry: Precisely measure all reagents, especially the catalyst and ligand.
-
Water Content: If using an aqueous base, the amount of water can be critical. A solvent ratio of 4:1 to 5:1 organic solvent to water is a good starting point.[18]
-
Pre-catalyst Use: Employing a well-defined pre-catalyst can often provide more reproducible results than generating the active catalyst in situ.[17]
-
Frequently Asked Questions (FAQs)
Q: Which is better for this coupling: a boronic acid or a boronic ester?
A: Both have their advantages. Boronic acids are generally more reactive, but they are also more prone to side reactions like protodeboronation (hydrolysis back to the arene).[19][20] Boronic esters, particularly pinacol esters, are more stable and less susceptible to degradation, which can lead to more reproducible results, although they may require slightly more forcing conditions.[1][17][21] For challenging couplings or when starting material stability is a concern, a boronic ester is often the preferred choice.
Q: What is the optimal catalyst loading?
A: Typically, palladium catalyst loading ranges from 1-5 mol%. For difficult couplings, a higher catalyst loading may be necessary. However, simply increasing the catalyst amount is not always the most effective solution and can lead to increased side products. It is often more beneficial to first optimize the ligand, base, and solvent system.
Q: How do I choose the right base and solvent?
A: The base is not just a spectator; it participates in the transmetalation step of the catalytic cycle.[22][23]
-
Bases: For heteroaryl couplings, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3][24] The choice can depend on the boronic acid partner and the solvent.
-
Solvents: A mixture of an aprotic organic solvent and water is common. Dioxane/water, THF/water, and toluene/water are frequently used combinations.[17][25] The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[23] Anhydrous conditions can also be successful, particularly with certain boronic esters and bases.[17]
Q: What is a good starting temperature for this reaction?
A: A good starting point for the Suzuki coupling of 6-Bromofuro[2,3-b]pyridine is typically in the range of 80-100 °C.[7][18][26] The optimal temperature will depend on the specific catalyst system and coupling partners. It's advisable to monitor the reaction progress by TLC or LC-MS to determine the ideal reaction time and temperature.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of 6-Bromofuro[2,3-b]pyridine
This protocol provides a general starting point for the coupling reaction.
| Reagent | Stoichiometry (equiv.) | Moles (mmol) | Mass/Volume |
| 6-Bromofuro[2,3-b]pyridine | 1.0 | 1.0 | 198 mg |
| Arylboronic Acid | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 0.05 | 0.05 | 58 mg |
| K₂CO₃ (2M aq. solution) | 2.0 | 2.0 | 1.0 mL |
| 1,4-Dioxane | - | - | 4.0 mL |
Procedure:
-
To an oven-dried reaction flask, add 6-Bromofuro[2,3-b]pyridine and the arylboronic acid.
-
Seal the flask with a septum and perform three vacuum/backfill cycles with argon.
-
Add the 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Bubble argon through the stirred mixture for 15-20 minutes to ensure thorough degassing.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Protocol for Challenging Couplings
This protocol utilizes a more active catalyst system and is suitable for less reactive coupling partners or when the standard protocol gives low yields.
| Reagent | Stoichiometry (equiv.) | Moles (mmol) | Mass/Volume |
| 6-Bromofuro[2,3-b]pyridine | 1.0 | 1.0 | 198 mg |
| Arylboronic Acid Pinacol Ester | 1.3 | 1.3 | Varies |
| Pd₂(dba)₃ | 0.02 | 0.02 | 18 mg |
| XPhos | 0.08 | 0.08 | 38 mg |
| K₃PO₄ | 3.0 | 3.0 | 637 mg |
| Toluene/H₂O (5:1) | - | - | 6.0 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromofuro[2,3-b]pyridine, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).[3]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[3]
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.[3]
-
Concentrate the filtrate and purify by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 9. reddit.com [reddit.com]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
Technical Support Center: Strategies to Mitigate Debromination in Reactions of 6-Bromofuro[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromofuro[2,3-b]pyridine. This versatile heterocyclic building block is crucial in medicinal chemistry, but its reactivity can present challenges, most notably the undesired side reaction of debromination (hydrodehalogenation). This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize this byproduct, improve reaction yields, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the unexpected loss of the bromine substituent.
Q1: What is the primary cause of debromination in my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A1: Debromination, the replacement of the bromine atom with hydrogen, is a frequent competing pathway in palladium-catalyzed reactions.[1][2][3] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources, including trace water, alcohol solvents, or even the amine or base itself.[3][4] Once formed, the Pd-H can undergo reductive elimination with the furo[2,3-b]pyridine moiety on the palladium center to yield the undesired debrominated product.[3][4] The electron-deficient nature of the pyridine ring in your substrate can make it particularly susceptible to this side reaction.[3]
Q2: I'm attempting a lithium-halogen exchange on 6-bromofuro[2,3-b]pyridine with n-BuLi, but I'm only recovering the debrominated furo[2,3-b]pyridine. What's happening?
A2: This is a classic sign of premature quenching or protonolysis of the highly reactive 6-lithiated intermediate. Organolithium reagents are extremely strong bases and will rapidly abstract a proton from any available source. Common proton sources include trace moisture in your solvent or glassware, the solvent itself (e.g., THF, which can be deprotonated over time), or acidic protons on other functional groups. The reaction requires strictly anhydrous conditions and very low temperatures (typically -78 °C) to succeed.[5][6]
Q3: Can my choice of base significantly impact the level of debromination in a cross-coupling reaction?
A3: Absolutely. The base is a critical parameter.[1][2] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can sometimes accelerate the formation of Pd-H species, promoting debromination.[1][4] Conversely, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often found to suppress this side reaction.[1][7] The choice of base is not universal and must be optimized for the specific reaction type (e.g., Suzuki vs. Buchwald-Hartwig) and substrate.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the debrominated byproduct, furo[2,3-b]pyridine, is a common hurdle in Suzuki-Miyaura, Buchwald-Hartwig, and other related cross-coupling reactions. Understanding the competing mechanistic pathways is key to suppression.
The Competing Catalytic Pathways
The desired productive cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C or C-N bond. The undesired debromination pathway branches off, typically after oxidative addition, via a palladium-hydride intermediate.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Root Cause Analysis and Solutions
1. Catalyst and Ligand Selection
The choice of phosphine ligand is the most critical factor in controlling debromination.[1][7] The goal is to select a ligand that accelerates the desired reductive elimination step to outcompete the debromination pathway.
-
Expertise & Experience: Simple, less-donating ligands like triphenylphosphine (PPh₃) are often poor choices for electron-deficient heteroaryl bromides as they can lead to slow reductive elimination. Modern biaryl phosphine ligands (Buchwald ligands) are the gold standard here.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, accelerate the product-forming reductive elimination step.[1][7]
| Ligand Type | Examples | Performance Against Debromination | Rationale |
| Simple Phosphines | PPh₃, P(Cy)₃ | Poor to Fair | Can lead to slow reductive elimination, allowing time for side reactions. |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Excellent | Steric bulk and electron-donating ability accelerate C-C or C-N bond formation significantly.[1][7] |
| Ferrocenylphosphines | dppf | Good to Excellent | Bidentate nature provides catalyst stability. Often effective in Suzuki couplings.[8] |
| N-Heterocyclic Carbenes | IPr, IMes | Good to Excellent | Strong σ-donors that create highly active catalysts, often effective where phosphines fail.[9] |
2. Base and Solvent Selection
The base and solvent system influences catalyst activity and the prevalence of hydride sources.[10][11]
-
Trustworthiness: A self-validating protocol starts with the right base. Stronger is not always better. For Suzuki couplings, weaker bases are often preferred to minimize both debromination and protodeboronation of the boronic acid partner.[1][12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is necessary, but careful selection is still required.
-
Recommendation: For Suzuki reactions, screen weaker bases first. For Buchwald-Hartwig, use NaOt-Bu or LHMDS but ensure all other parameters are optimized. Always use high-purity, anhydrous, and degassed aprotic solvents.
| Parameter | Recommended Choices | Avoid | Rationale |
| Base (Suzuki) | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOH, KOH, Alkoxides | Weaker bases are less likely to generate Pd-H species and are effective for transmetalation.[1][3] |
| Base (Buchwald) | NaOt-Bu, LHMDS, K₃PO₄ | Excessively strong or hindered bases if debromination is severe. | A strong base is required for amine deprotonation, but its choice can be fine-tuned. |
| Solvent | Dioxane, Toluene, THF, CPME | Protic solvents (e.g., alcohols) | Aprotic solvents minimize the primary source of protons/hydrides that lead to debromination.[4][10] |
Optimized Protocol: A Robust Suzuki-Miyaura Coupling
This protocol is designed as a starting point to minimize debromination when coupling 6-bromofuro[2,3-b]pyridine with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 6-bromofuro[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[13]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress closely by TLC or LC-MS.
-
Workup: Upon consumption of the starting material, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Troubleshooting: If debromination is still observed (>5%), lower the reaction temperature by 10-20 °C and re-run the experiment. Stopping the reaction as soon as the starting material is consumed is crucial to prevent byproduct formation over time.[7]
Troubleshooting Guide: Metal-Halogen Exchange
The key to a successful lithium-halogen exchange is the complete exclusion of proton sources and strict temperature control.
The Mechanism of Failure: Premature Protonation
The desired lithiated intermediate is incredibly basic. Any molecule with an even slightly acidic proton will be deprotonated instantly, leading to the debrominated starting material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fischer Indole Synthesis with Pyridylhydrazines
Topic: Troubleshooting Low Yields in Azaindole Synthesis Document ID: TSC-FISCH-PYR-001 Last Updated: February 24, 2026 Audience: Medicinal Chemists, Process Chemists
Executive Summary
The Fischer indole synthesis, while robust for phenylhydrazines, frequently fails or suffers from low yields when applied to pyridylhydrazines (to form azaindoles). This failure is rarely due to operator error; it is a fundamental thermodynamic and kinetic bottleneck caused by the electron-deficient nature of the pyridine ring.
This guide provides a diagnostic workflow to identify the specific failure point (hydrazone formation vs. cyclization) and offers optimized protocols utilizing Lewis acids and high-temperature solvents to overcome the activation energy barrier.
Diagnostic Workflow
Before altering reaction conditions, use this logic tree to identify the exact stage of failure. Most users assume the reaction failed entirely, when often the hydrazone formed but failed to rearrange.
Figure 1: Diagnostic logic for isolating the failure mode in azaindole synthesis.
The "Why": Mechanistic Bottlenecks
To fix the reaction, you must understand the "Pyridyl Trap." The Fischer synthesis requires a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][2]
The Electronic Deactivation
-
Protonation: Under the acidic conditions required for the reaction, the pyridine nitrogen is protonated (
). -
Electron Withdrawal: The resulting pyridinium ion is strongly electron-withdrawing.
-
Transition State Destabilization: The [3,3]-rearrangement requires electron density to proceed. The electron-poor ring raises the activation energy (
) of this step significantly compared to a standard phenylhydrazine. -
Competing Pathway: Because the rearrangement is slow, the sensitive N-N bond often undergoes heterolytic cleavage instead, reverting to the starting aminopyridine and a ketone byproduct (often observed as "tar" or decomposition).
Key Insight: Success requires a delicate balance—enough acid to catalyze enamine formation, but conditions that force the rearrangement despite the electron-poor ring.
Troubleshooting & Optimization Guide
Scenario A: The Reaction "Stalls" (Hydrazone forms, but no Indole)
Cause: The activation energy for the sigmatropic shift is too high for standard reflux (e.g., ethanol/acetic acid). Solution:
-
Switch Solvent: Move to high-boiling solvents like diethylene glycol (DEG) or diphenyl ether . The reaction often requires temperatures >180°C.
-
The "PPA" Method: Polyphosphoric Acid (PPA) acts as both solvent and catalyst.[3] It allows for high temperatures and effectively dehydrates the intermediate.
-
Protocol: Heat the hydrazone in PPA at 100–120°C. Monitor closely, as PPA is viscous and heat transfer can be uneven.
-
Scenario B: Decomposition / Low Yield
Cause: The hydrazine is too sensitive, or the acid is too strong (Brønsted acids like
-
Switch to Lewis Acids: Use Zinc Chloride (
) .[3] It coordinates to the nitrogen but is less destructive than concentrated mineral acids.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fusion Method: Melt the hydrazone with anhydrous
(no solvent) at 170°C. This is the classical "hard" condition for difficult substrates.
-
-
Isolate the Hydrazone: Do not run this as a one-pot reaction.
-
Form the hydrazone in mild conditions (EtOH, cat. AcOH).[3]
-
Isolate and dry the solid hydrazone.
-
Subject the pure hydrazone to the harsh cyclization conditions.
-
Scenario C: Unsubstituted Pyridylhydrazines
Issue: 2-pyridylhydrazine (for 7-azaindole) is notoriously difficult. Solution:
-
Add Electron Donors: The reaction works significantly better if the pyridine ring has an Electron Donating Group (EDG) like -OMe or -SMe. This counteracts the electron withdrawal of the ring.
-
Note: If you strictly need the unsubstituted parent azaindole, consider the Bartoli Indole Synthesis (using vinyl Grignards) or Chichibabin cyclization instead of Fischer.
Recommended Protocol: The "Zinc Chloride Fusion" Method
Use this protocol when standard acetic acid reflux fails.
Reagents:
-
Pyridylhydrazine (1.0 eq)
-
Ketone (1.1 eq)
-
Zinc Chloride (
), anhydrous (2.0 - 5.0 eq)
Step-by-Step:
-
Hydrazone Formation:
-
Mix hydrazine and ketone in Ethanol with catalytic Acetic Acid.
-
Stir at RT or mild reflux until hydrazine is consumed (TLC).
-
Evaporate solvent completely. If the hydrazone precipitates, filter and dry it. Crucial: Start with dry hydrazone.
-
-
Cyclization (The Fusion):
-
Mix the solid hydrazone with anhydrous
in a round-bottom flask. -
Heat the solid mixture in an oil bath to 170–180°C .
-
The mixture will melt into a dark syrup.
-
Maintain heat for 15–30 minutes. Do not overheat for hours (tar risk).
-
-
Workup:
-
Cool to ~80°C.
-
Carefully add dilute HCl (to break the Zn-complex).
-
Neutralize with NaOH or
. -
Extract with EtOAc.[4] Azaindoles are polar; check the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this reaction because it provides the rapid, high-energy burst needed to overcome the sigmatropic shift barrier without prolonged exposure to decomposing conditions. Try heating the hydrazone in acetic acid/PPA at 150°C for 5–10 minutes.
Q: Why is my product trapped in the aqueous layer during workup? A: Azaindoles are basic (due to the pyridine nitrogen). If you wash with strong acid, the product protonates and stays in the water. Ensure the pH is adjusted to >9 during extraction.
Q: I see a "dimer" byproduct. What is it? A: This is likely the result of the hydrazine attacking the formed imine or self-condensation. This occurs if the ketone is in large excess or if the acid concentration is too low to drive the rearrangement quickly.
Q: Does the position of the hydrazine nitrogen matter? A: Yes.
-
3-pyridylhydrazine (4- or 6-azaindole): Slightly easier. The nitrogen is meta to the hydrazine, reducing resonance withdrawal.
-
2-pyridylhydrazine (7-azaindole): Very difficult. The nitrogen is ortho, exerting maximum inductive and resonance withdrawal.
References
-
Jeanty, M., et al. (2009). "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 11(22), 5142–5145. [Link] Supports the use of electron-donating groups to enable the reaction.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. [Link] The foundational text on mechanism and Lewis acid catalysis (
).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4- and 6-azaindoles via the Fischer reaction [pubmed.ncbi.nlm.nih.gov]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyridine Nucleophilic Substitution Reactions
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical class of transformations. As application scientists with extensive field experience, we understand that a successful synthesis relies on a deep, mechanistic understanding of the reaction. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: The Fundamentals - Understanding the 'Why' of Pyridine SNAr
Before troubleshooting, a solid grasp of the underlying principles is essential. Pyridine's electronic structure is the key to its reactivity.
Q1: Why does nucleophilic substitution on pyridine occur, and why at the C2 and C4 positions?
Answer: Unlike electron-rich benzene, the pyridine ring contains an electronegative nitrogen atom, which reduces the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions.[1][2] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles.[1]
The reaction proceeds via a two-step addition-elimination mechanism, often called the SNAr mechanism.[3][4] The crucial step is the initial attack by the nucleophile, which forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
The strong preference for substitution at the C2 and C4 positions is a direct result of the stability of this intermediate. When the nucleophile attacks at these positions (ortho or para to the nitrogen), the resulting negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[5][6] This creates a particularly stable resonance contributor that is not possible if the attack occurs at the C3 or C5 position.[5][7] This superior stabilization lowers the activation energy for the C2/C4 pathways, making them significantly more favorable.[5]
Caption: A decision tree for troubleshooting failed SNAr reactions.
Problem: My reaction shows low or no conversion.
Q3: I'm reacting a 2-chloropyridine with an amine, but the starting material is mostly unreacted even after prolonged heating. What should I try first?
Answer: This is a classic issue of insufficient reactivity. Here are the key parameters to investigate:
-
Increase Temperature: Higher temperatures provide the activation energy needed to form the Meisenheimer complex. Consider switching to a higher-boiling solvent like DMF, NMP, or DMSO if you are limited by your current solvent's boiling point. [8]2. Evaluate the Base: The base is critical for deprotonating the nucleophile (if it's an alcohol or amine) or neutralizing the acid byproduct (like HCl). If you are using a weak base like K₂CO₃, it may not be sufficient. Consider a stronger, non-nucleophilic base like NaH, KHMDS, or DBU. See the table below for guidance.
-
Change the Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are generally the solvents of choice. [9]They are effective at solvating the cation of the base, which "frees" the anion to participate in the reaction, and they help stabilize the charged Meisenheimer intermediate. In some cases, using pyridine itself as the solvent can be effective. [10]4. Activate the Ring: If your pyridine substrate lacks electron-withdrawing groups (EWGs), its reactivity will be low. The most powerful way to overcome this is to activate the ring by converting the pyridine to a pyridinium salt (e.g., by N-methylation) or a pyridine N-oxide. [11]This makes the ring significantly more electron-deficient and dramatically accelerates nucleophilic substitution. [11]The N-oxide can be removed later with a reducing agent like zinc dust. [1]
Problem: My reaction is unselective and messy.
Q4: I have leaving groups at both C2 and C4. How can I achieve selective substitution at one position?
Answer: While both C2 and C4 positions are electronically activated, selectivity can often be achieved by exploiting sterics.
-
C4-Selectivity: The C4 position is generally less sterically hindered than the C2 position, which is flanked by the nitrogen atom. A bulky nucleophile will preferentially attack the more accessible C4 position. [6]* C2-Selectivity: Achieving C2 selectivity can be more challenging. If the C4 position is blocked with a non-leaving group, the reaction will be directed to C2. In some specific cross-coupling reactions, the proximity to the nitrogen can be exploited for chelation-assisted catalysis, favoring C2 functionalization. [12] Q5: My reaction produces a lot of side products, and purification is difficult. What are the common causes?
Answer: Side product formation often points to issues with reaction conditions or purification methods.
-
Exothermic Reactions: Highly activated pyridines can react exothermically, leading to degradation and side products. To manage this, consider slow, dropwise addition of the nucleophile or base at a low temperature (e.g., in an ice bath) and then allowing the reaction to warm to the target temperature. [13]Running the reaction at a lower concentration can also help dissipate heat. [13]2. Competing Reactions: If your nucleophile has multiple reactive sites, you may see a mixture of products. Protecting groups may be necessary. Additionally, some less-hindered alcohol solvents can act as competing nucleophiles at high temperatures. [9]3. Purification Challenges: Pyridines are basic and can cause tailing on silica gel chromatography. [13]This can often be fixed by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent. [13]Alternatively, an acid-base extraction can be a highly effective first-pass purification. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic pyridine product will move to the aqueous layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product with an organic solvent. [13]
Section 3: Optimizing Reaction Parameters - A Deeper Dive
FAQ: Choosing the Right Base
| Base | Conjugate Acid pKₐ (in DMSO) | Common Use Cases & Notes |
| Inorganic Bases | ||
| Cesium Carbonate (Cs₂CO₃) | ~10 (for HCO₃⁻) | Mild base, good for sensitive substrates. Its solubility in organic solvents is higher than K₂CO₃. |
| Potassium Carbonate (K₂CO₃) | ~10 (for HCO₃⁻) | Common, inexpensive, and mild. Often used for O- and N-arylations with phenols and amines. |
| Potassium Phosphate (K₃PO₄) | ~12 | A slightly stronger inorganic base, often effective when carbonates fail. |
| Alkoxides | ||
| Sodium tert-butoxide (NaOtBu) | ~32 | Strong, non-nucleophilic base. Excellent for deprotonating alcohols and less acidic amines. Can be too harsh for substrates with sensitive functional groups. |
| Hydrides & Amides | ||
| Sodium Hydride (NaH) | ~36 (for H₂) | Very strong, non-nucleophilic base. Used to deprotonate a wide range of nucleophiles, including alcohols and some carbon acids. Reacts with protic solvents. |
| LHMDS / KHMDS | ~36.7 | Very strong, sterically hindered, non-nucleophilic base. Highly soluble in organic solvents like THF. Ideal for creating specific enolates or deprotonating weak acids. |
| Organic Bases | ||
| DBU | ~13.5 | Strong, non-nucleophilic amine base. Good for promoting eliminations and other base-catalyzed reactions where a soluble organic base is needed. |
FAQ: Selecting the Optimal Solvent
How a solvent influences the reaction is critical. The ideal solvent will fully dissolve your reactants and stabilize the charged intermediate without reacting itself.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Polar Aprotic | Generally the best choice for SNAr. They solvate cations well, leaving the nucleophile more reactive. | ||
| Dimethylformamide (DMF) | 37 | 153 | Excellent all-around solvent for SNAr. High boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, excellent at solvating a wide range of species. Very high boiling point. Can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | Similar to DMF but with a higher boiling point. Good for very stubborn reactions requiring extreme temperatures. |
| Acetonitrile (MeCN) | 38 | 82 | A more moderate choice. Its lower boiling point can be an advantage for easier removal, but limits the reaction temperature. |
| Ethers | Can be used, especially when milder conditions are required. Less effective at stabilizing the Meisenheimer complex than polar aprotic solvents. [9] | ||
| Tetrahydrofuran (THF) | 7.6 | 66 | Common solvent, but its low polarity and boiling point make it less ideal for difficult SNAr reactions. |
| 2-Methyl-THF | 6.2 | 80 | A greener alternative to THF with a slightly higher boiling point. [9] |
| Alcohols | Use with caution. Can act as competing nucleophiles, especially less hindered ones like methanol or ethanol. [9] | ||
| tert-Butanol | 12 | 82 | The steric bulk prevents it from acting as a nucleophile, making it a viable choice, often with a strong base like NaOtBu. |
| Non-Polar | Generally poor choices for SNAr as they do not stabilize the charged intermediate. Sometimes used for specific applications or as co-solvents. [9] | ||
| Toluene | 2.4 | 111 | Can be used, but reactions are typically much slower. [9] |
References
-
Nucleophilic substitution reactions in pyridine. (n.d.). Retrieved from [Link]
-
Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24819-24827. Retrieved from [Link]
-
Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]
-
Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
CHAPTER 16: Pyridine Synthesis. (2022, May 20). Royal Society of Chemistry. Retrieved from [Link]
-
Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved from [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Gazitúa, M., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 42(1), 260-264. Retrieved from [Link]
-
Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947. Retrieved from [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 71(13), 4961-4967. Retrieved from [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019, January 30). ResearchGate. Retrieved from [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021, April 7). Quora. Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Retrieved from [Link]
-
Safety Issues with Pyridine Ring Construction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine Nucleophilic Reactions | Favourable Positions. (2026, January 6). YouTube. Retrieved from [Link]
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Pyridines – Structure. (n.d.). DAV University. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for Functionalized Furo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold is a privileged heterocyclic motif of significant and growing interest in medicinal chemistry. Its unique electronic architecture, resulting from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, makes it a versatile isostere for other key pharmacophores like 7-azaindole. Compounds bearing this core have demonstrated a broad spectrum of biological activities, including potent inhibition of kinases, as well as antiviral and antitumor properties, underscoring their importance in modern drug discovery programs.
This in-depth technical guide provides a comparative analysis of alternative synthetic routes to functionalized furo[2,3-b]pyridines. Moving beyond a singular methodology, we will explore and contrast several robust strategies, providing detailed experimental protocols, quantitative data, and expert insights into the advantages and limitations of each approach. This guide is designed to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific research objectives, whether for small-scale library synthesis or large-scale production of a lead candidate.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization
One of the most established and reliable methods for the synthesis of the furo[2,3-b]pyridine core is the sequential nucleophilic aromatic substitution (SNAr) and intramolecular cyclization, a strategy notably refined by Morita and Shiotani. This approach typically commences with a readily available and appropriately substituted 2-halopyridine.
The underlying principle of this method involves the displacement of a halide at the 2-position of the pyridine ring by an oxygen nucleophile, which is tethered to a latent carbonyl or a group that can be converted into one. The subsequent intramolecular cyclization of the newly formed ether intermediate then forges the furan ring. The choice of the starting 2-halopyridine and the oxygen nucleophile allows for the introduction of various substituents onto the final furo[2,3-b]pyridine scaffold.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
This protocol is adapted from the foundational work of Morita and Shiotani and demonstrates the core principles of the SNAr/cyclization strategy.
Step 1: Esterification of 2,5-Dichloronicotinic Acid
A solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol is treated with a catalytic amount of sulfuric acid. The mixture is heated to 80 °C and stirred for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 2,5-dichloronicotinate.
Step 2: SNAr/Cyclization
To a suspension of sodium hydride (3.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of ethyl 2-hydroxyacetate (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of ethyl 2,5-dichloronicotinate (1.0 eq) in THF is then added, and the reaction mixture is heated to 70 °C for 3 hours. After cooling, the reaction is quenched by the slow addition of water. The mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic
A Senior Application Scientist's Guide: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the workhorse, the default choice for chemists worldwide. However, their inherent limitations have paved the way for a robust and versatile alternative: potassium organotrifluoroborates (R-BF₃K).
This guide provides an in-depth, objective comparison of these two crucial reagents. We will move beyond simple protocols to explore the fundamental differences in their stability, reactivity, and mechanistic pathways, empowering you to make more informed decisions in your synthetic design and execution.
The Workhorse vs. The Challenger: A Tale of Two Reagents
Boronic Acids: The Established Standard
Boronic acids (RB(OH)₂) have long been the reagents of choice in Suzuki couplings, primarily due to their high reactivity and the commercial availability of a vast library of derivatives.[1][2] They are typically the most atom-economical of the common boron reagents.[3] However, their utility is often hampered by significant drawbacks.
Key Limitations:
-
Instability: Many boronic acids, especially those bearing 2-heterocyclic, vinyl, or cyclopropyl groups, are inherently unstable.[4] They are prone to decomposition on the benchtop through pathways like protodeboronation (loss of the boron group) and oxidation.[2][4]
-
Stoichiometric Ambiguity: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6] This dehydration process complicates accurate massing and can lead to uncertainty in reaction stoichiometry, often necessitating the use of excess reagent.[5]
-
Susceptibility to Side Reactions: The very reactivity that makes boronic acids effective also renders them susceptible to undesirable side reactions under coupling conditions, including palladium-catalyzed homocoupling and oxidation.[2]
Potassium Organotrifluoroborates: The Robust Alternative
Potassium organotrifluoroborates have emerged as a superior alternative for many applications, directly addressing the core weaknesses of boronic acids.[7][8] They are best understood as highly stable, protected forms of boronic acids.[5][9]
Key Advantages:
-
Exceptional Stability: Trifluoroborates are typically free-flowing, crystalline solids that are stable to air and moisture and can be stored on the bench for months or even years without decomposition.[10][11][12] This stability arises from the tetracoordinate boron center, which features strong boron-fluorine bonds and lacks an empty p-orbital, rendering it less susceptible to the degradation pathways that plague boronic acids.[2][10][13]
-
Ease of Handling: Their solid, non-hygroscopic nature and well-defined stoichiometry make them easy to handle, weigh, and dispense accurately.[14][15]
-
Expanded Synthetic Utility: The robust nature of the trifluoroborate group allows chemists to perform a wide range of chemical transformations on other parts of the molecule while leaving the carbon-boron bond intact.[5][8][16][17] This opens up new retrosynthetic possibilities that would be unfeasible with sensitive boronic acids.
The Mechanistic Divide: Direct Action vs. Slow Release
The most critical difference between these reagents lies in how they participate in the Suzuki-Miyaura catalytic cycle. Boronic acids are directly active, whereas trifluoroborates must first be activated in situ.
The "Slow-Release" Mechanism of Trifluoroborates
Potassium organotrifluoroborates do not directly enter the catalytic cycle. Instead, under the aqueous basic conditions of the Suzuki reaction, they undergo slow hydrolysis to liberate the corresponding boronic acid.[9][18] This in situ generation is the key to their success.
This "slow-release" strategy maintains a very low, steady-state concentration of the highly reactive boronic acid in the reaction mixture. This is profoundly advantageous as it minimizes the opportunity for the boronic acid to decompose or engage in undesirable side reactions like homocoupling.[18][19][20][21][22]
The rate of this crucial hydrolysis step is highly dependent on the organic substituent (R) and other reaction parameters, leading to complex kinetic profiles.[19][21] This has been described as an "acid-base paradox," where the hydrolysis required for activation can be acid-catalyzed, yet the overall reaction is conducted under basic conditions.[18][19][20] This nuanced behavior underscores the importance of carefully optimized reaction conditions.
Performance Comparison: A Head-to-Head Analysis
The choice between a boronic acid and a trifluoroborate salt is a practical one, dictated by the specific demands of the synthesis. The following table summarizes their key characteristics.
| Feature | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborates (R-BF₃K) |
| Stability | Variable; often unstable to air and moisture, especially for heteroaryl, vinyl, and cyclopropyl derivatives.[4] | Excellent; typically bench-stable, crystalline solids that can be stored indefinitely.[7][10] |
| Handling | Can be challenging; waxy or amorphous solids. Stoichiometry complicated by boroxine formation.[5] | Simple; free-flowing, crystalline solids with well-defined stoichiometry.[13] |
| Purity | Purification can be difficult due to their physical properties and tendency to form anhydrides.[5] | Readily purified by recrystallization.[1] |
| Side Reactions | Prone to protodeboronation, oxidation, and palladium-catalyzed homocoupling.[2] | Significantly reduced tendency for side reactions due to the "slow-release" of the active boronic acid.[18][22] |
| Active Species | The boronic acid itself (after activation by base). | The corresponding boronic acid, generated in situ via hydrolysis.[9] |
| Reaction Conditions | Requires a base for activation. | Requires an aqueous base for hydrolysis and subsequent activation. Water is essential.[3] |
| Reactivity | Can be more reactive and faster under ideal conditions for robust substrates.[2][3] | Generally highly effective; the slow-release can be beneficial for challenging or sensitive substrates.[6] |
Supporting Experimental Data
Comparative studies highlight the trade-offs. In a nickel-catalyzed Suzuki-Miyaura coupling with C-O electrophiles, arylboronic acid was found to be the most reactive and atom-economic of the four boron species studied (boronic acid, trifluoroborate, neopentylglycolboronate, and pinacol boronate).[3] However, the study also noted that arylpotassium trifluoroborate cross-couples efficiently only in the presence of water , underscoring its distinct mechanistic requirement.[3] This highlights a critical point: reaction conditions must be optimized for the specific boron reagent used, as protocols are not always interchangeable.[6]
For challenging couplings, trifluoroborates often prove superior. Their enhanced stability prevents reagent decomposition before the desired catalytic reaction can occur, a common failure mode when using unstable boronic acids with slow-reacting electrophiles like aryl chlorides.[4]
Experimental Workflow and Protocols
The following provides a generalized workflow for a comparative Suzuki-Miyaura reaction, highlighting the practical differences in setup.
General Protocol for Suzuki-Miyaura Coupling
Note: This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined for each specific substrate combination.
-
Reagent Setup (Choose A or B):
-
A (Boronic Acid): To an oven-dried reaction flask, add the aryl/vinyl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).
-
B (Trifluoroborate): To an oven-dried reaction flask, add the aryl/vinyl halide (1.0 equiv) and the potassium organotrifluoroborate (1.1–1.5 equiv).
-
-
Solvent Addition:
-
A (Boronic Acid): Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
B (Trifluoroborate): Add a suitable organic solvent and water. Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv), often as a pre-prepared aqueous solution. The presence of water is critical for the hydrolysis of the trifluoroborate.
-
-
Degassing: Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15–30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 0.5–5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation to yield the desired coupled product.
Conclusion and Recommendations
Both boronic acids and potassium organotrifluoroborates are powerful tools for constructing C-C bonds via the Suzuki-Miyaura reaction. The choice is not about which is universally "better," but which is best suited for the specific task at hand.
-
Choose Boronic Acids for:
-
Choose Potassium Organotrifluoroborates for:
-
Couplings involving substrates that are known to be unstable as boronic acids (e.g., 2-pyridyl, vinyl, cyclopropyl).[4]
-
Multi-step syntheses where the boron-containing fragment must be carried through several transformations before the coupling step.[8][16]
-
Reactions that are sluggish or prone to side reactions, where the "slow-release" mechanism can improve yields by minimizing decomposition and homocoupling.[22]
-
Applications in drug discovery and development where reliability, reproducibility, and precise stoichiometry are critical.[12][23]
-
By understanding the fundamental differences in their properties and mechanisms, researchers can harness the full potential of the Suzuki-Miyaura reaction, pushing the boundaries of molecular construction in both academic and industrial research.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Various Authors. Suzuki reaction. Wikipedia. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
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Dakota Chemicals. (n.d.). Exploring Trifluoroborate Applications in Pharmaceutical and Material Science. Dakota Chemicals. [Link]
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University of Pennsylvania. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
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Thomas, S., & Aggarwal, V. K. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Darses, S., & Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Syntheses. [Link]
-
Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Syntheses. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Shieh, W.-C., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]
-
Various Authors. Organotrifluoroborate. Wikipedia. [Link]
-
Douglas, J. J., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
-
Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Darses, S., & Genet, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Andrade, I., et al. (2009). One-pot synthesis of tetrabutylammonium trifluoroborates from boronic acids. Organic Syntheses. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Efficacy of different ligands in the cross-coupling of 6-Bromofuro[2,3-b]pyridine
The following guide details the efficacy of ligand systems in the cross-coupling of 6-Bromofuro[2,3-b]pyridine , a privileged scaffold in kinase inhibitor discovery.
This analysis synthesizes experimental data from key medicinal chemistry campaigns (including Vertex Pharmaceuticals' optimization studies) to provide a decision-making framework for researchers.
Executive Summary & Mechanistic Challenge
The 6-bromofuro[2,3-b]pyridine scaffold presents a unique challenge in palladium-catalyzed cross-coupling due to the "Pyridyl-Nitrogen Trap." Unlike simple aryl bromides, the basic nitrogen at position 7 (N7) can coordinate to the Pd(II) center, displacing phosphine ligands and forming an inactive [Pd(Ar)(Br)(N_heterocycle)_2] complex.
Key Takeaway: Simple monodentate phosphines (e.g., PPh₃) often fail or require excessive loading. The most efficacious systems utilize bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) or chelating bisphosphines that sterically preclude N7-coordination while facilitating oxidative addition at the C6-Br bond.
Mechanistic Pathway & Inhibition
The following diagram illustrates the catalytic cycle and the specific point of failure caused by the furo[2,3-b]pyridine core.
Figure 1: The catalytic cycle highlighting the competition between productive transmetallation and catalyst deactivation via N7-coordination.
Comparative Analysis: Ligand Performance
The following data synthesizes yield comparisons from optimization studies involving 6-bromo and related 5-chloro-furo[2,3-b]pyridine substrates.
A. Suzuki-Miyaura Coupling
Objective: Coupling with aryl/heteroaryl boronic acids.[1][2][3] Standard Conditions: Pd source (1-5 mol%), Ligand (2-10 mol%), Base (K₂CO₃ or K₃PO₄), Solvent (Dioxane/H₂O or Toluene).
| Ligand Class | Ligand Name | Efficacy Rating | Typical Yield | Mechanistic Insight |
| Dialkylbiaryl Phosphine | XPhos | High | 84-92% | The bulky isopropyl groups on the biaryl backbone create a "roof" over the Pd center, preventing N7 coordination while boosting reductive elimination. Preferred for heteroaryl coupling partners.[4] |
| Dialkylbiaryl Phosphine | SPhos | High | 80-88% | Excellent for sterically hindered boronic acids. High stability in aqueous biphasic systems. |
| Ferrocenyl | dppf | Med-High | 60-75% | The large bite angle and bidentate nature resist displacement by N7. A robust "workhorse" but often requires higher temperatures (80-100°C). |
| Trialkyl Phosphine | P(t-Bu)₃ | Low | <20% | Surprisingly poor performance reported in specific 6-bromo optimizations (e.g., Vertex studies). Likely due to instability or specific steric clash with the furo-pyridine core. |
| Triaryl Phosphine | PPh₃ | Poor | <40% | Electronically insufficient to promote oxidative addition on the electron-rich pyridine ring; easily displaced by N7. |
Critical Data Point: In the synthesis of kinase inhibitors, Vertex Pharmaceuticals reported that while Pd(PPh3)4 worked for C3-triflates, it failed for the halogenated pyridine core. Switching to Pd₂(dba)₃ / XPhos restored reactivity, delivering yields >80% [1].
B. Buchwald-Hartwig Amination
Objective: C-N bond formation with primary/secondary amines. Challenge: High probability of catalyst poisoning by both the substrate N7 and the amine nucleophile.
| Ligand System | Performance | Recommended Conditions | Notes |
| BrettPhos | Best-in-Class | Pd₂(dba)₃, NaOtBu, Dioxane, 100°C | Designed specifically for difficult aminations. The methoxy groups ensure high precatalyst stability. |
| Xantphos | Very Good | Pd(OAc)₂, Cs₂CO₃, Toluene, 100°C | Large bite angle (111°) favors reductive elimination. Excellent for purine-like systems (structurally analogous to furopyridines) [2]. |
| BINAP | Moderate | Pd₂(dba)₃, NaOtBu, Toluene, 80°C | Effective for simple amines but struggles with electron-deficient anilines or steric crowding. |
Recommended Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (XPhos System)
Recommended for valuable intermediates where yield is paramount.
-
Preparation: In a reaction vial, combine 6-bromofuro[2,3-b]pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) (or use the precatalyst XPhos Pd G3 at 2-3 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (0.1 M concentration).
-
Reaction: Seal and heat to 90°C for 2-4 hours.
-
Workup: Cool, filter through Celite, and purify via flash chromatography (EtOAc/Hexanes).
Protocol B: Robust Amination (Xantphos System)
Recommended for coupling with secondary amines or anilines.
-
Preparation: Combine 6-bromofuro[2,3-b]pyridine (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a dry Schlenk tube.
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and Xantphos (7.5 mol%).[5][6]
-
Solvent: Add anhydrous Toluene or Dioxane (0.2 M).
-
Reaction: Sparge with Argon for 5 mins, seal, and heat to 100°C overnight.
-
Validation: Monitor consumption of the bromide by LCMS; the product often exhibits a significant blue-shift in UV absorbance compared to the starting material.
Decision Matrix: Selecting the Right Ligand
Use this logic flow to select the starting conditions for your specific coupling partner.
Figure 2: Ligand selection decision tree based on reaction type and coupling partner complexity.
References
-
O'Byrne, S., et al. (2020). "Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines, with Functional Handles for Chemoselective Cross-Coupling." ChemRxiv. Available at: [Link]
-
Lamba, D., & Russell, R. (2010). "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides." Advanced Synthesis & Catalysis. Available at: [Link]
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. Available at: [Link]
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- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
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Safety Operating Guide
Personal protective equipment for handling 6-Bromofuro[2,3-b]pyridine
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 6-Bromofuro[2,3-b]pyridine CAS: 131747-59-6 (and related analogs)
Part 1: Executive Safety Assessment
Hazard Classification: High Caution / Severe Irritant 6-Bromofuro[2,3-b]pyridine is a halogenated heterocyclic building block. While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (e.g., 6-Bromo-1H-pyrrolo[2,3-b]pyridine and 2-Bromopyridine) exhibit significant acute toxicity and severe irritation profiles.
Operational Directive: Treat this compound as a Severe Eye Damaging Agent (Category 1) and Acute Toxin (Oral/Dermal) . Do not handle on open benchtops. All solid-state manipulation must occur within a certified chemical fume hood or glovebox.
Immediate Risk Profile:
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Inhalation: High risk of respiratory sensitization and mucosal damage from dust.
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Skin Contact: High absorption potential; potential for systemic toxicity.
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Eye Contact: Risk of irreversible corneal damage (based on pyrrolo analog data).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure rather than just mitigate it. Selection is based on the "Barrier Principle"—assuming the primary engineering control (fume hood) could fail.
| PPE Category | Standard Operation (Weighing/Synthesis < 1g) | High-Risk Operation (Spills/Scale-up > 1g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield® (Required for prolonged solution handling) | Halogenated heterocycles can permeate standard nitrile in <15 mins if dissolved in organic solvents (DCM/THF). Double gloving provides a "color-change" breach indicator. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Goggles + Face Shield (8-inch polycarbonate) | Safety glasses are insufficient due to the risk of airborne dust migration behind the lens. |
| Respiratory | Fume Hood Only (Sash height < 18 inches) | P100 / N99 Respirator (If hood containment is breached) | The furopyridine scaffold may induce sensitization; relying on surgical masks is ineffective against molecular vapors or fine particulates. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Chemical Resistant Apron (Rubber/Neoprene) | Tyvek sleeves bridge the gap between glove cuff and lab coat, the most common site of exposure during reaching movements. |
Part 3: Operational Protocols
Solid Phase Handling (Weighing & Transfer)
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Static Control: Furo-fused pyridines often exist as fluffy, electrostatic solids. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent particle scattering.
-
The "Boat-to-Vial" Technique:
-
Tare a glass vial with its cap on.
-
Remove cap, add solid using a disposable spatula (do not reuse).
-
Recap inside the hood before moving to the balance.
-
Never transport an open weigh boat across the lab.
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Solubilization & Reaction Setup
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Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), the permeation rate through gloves increases drastically.
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Exotherm Warning: Avoid rapid addition of strong oxidizers (e.g., m-CPBA) or strong acids. The furan ring is electron-rich and prone to rapid, exothermic decomposition if not temperature-controlled (0°C start recommended).
Waste Disposal & Deactivation
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Segregation: Dispose of as Halogenated Organic Waste . Do not mix with aqueous acid streams, as this may liberate toxic bromide vapors.
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Quenching (Trace Residues): Rinse glassware with a 5% Sodium Thiosulfate solution to quench reactive intermediates before final acetone wash.
Part 4: Visualization & Workflows
Figure 1: Safe Handling Decision Logic
This decision tree guides the researcher through the correct safety setup based on the state of the chemical.
Caption: Operational logic for PPE selection. Note the specific requirement for Silver Shield gloves when handling halogenated solvent mixtures.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of containment breach.
Caption: Threshold-based response plan. Evacuation is mandatory for large spills due to the high potency of the brominated scaffold.
Part 5: References
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PubChem. (2025). Compound Summary: 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog Safety Data). National Library of Medicine.
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Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine. Thermo Fisher Scientific.[1]
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Sigma-Aldrich. (2024).[2] Safety Data Sheet: 6-Bromo-2-(bromomethyl)-3-fluoro-pyridine. Merck KGaA.
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Occupational Safety and Health Administration (OSHA). (2024).[3] Toxic and Hazardous Substances: Pyridine Standards. United States Department of Labor.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
